molecular formula C9H5F2NO2 B2624453 3,5-Difluoro-4-formyl-2-methoxybenzonitrile CAS No. 2288710-49-4

3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Cat. No.: B2624453
CAS No.: 2288710-49-4
M. Wt: 197.141
InChI Key: VFTWWENKPHNHLJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C9H5F2NO2 and its molecular weight is 197.141. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-formyl-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-formyl-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-4-formyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9-5(3-12)2-7(10)6(4-13)8(9)11/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTWWENKPHNHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C#N)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and strategic application of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , a specialized intermediate in the development of kinase inhibitors.

Executive Summary

3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4 ) is a highly functionalized aromatic building block characterized by a penta-substituted benzene core. Its unique substitution pattern—featuring a formyl group flanked by two fluorine atoms—imparts specific electronic properties that are critical for the design of next-generation Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors .

This compound serves as a "linchpin" intermediate, allowing medicinal chemists to introduce a metabolically stable, electron-deficient aryl motif into drug candidates intended for metabolic disorders (e.g., Diabetes, Maple Syrup Urine Disease) and cardiovascular indications.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3,5-Difluoro-4-formyl-2-methoxybenzonitrile
CAS Number 2288710-49-4
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
SMILES COc1c(C#N)cc(F)c(C=O)c1F
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Nitrile (–CN), Aldehyde (–CHO), Fluorine (–F), Methoxy (–OMe)
Structural Analysis

The molecule features a "hindered aldehyde" at the C4 position, sandwiched between two fluorine atoms (C3 and C5). This steric and electronic environment renders the aldehyde highly electrophilic yet resistant to certain oxidative metabolic pathways. The C1-Nitrile and C2-Methoxy groups provide orthogonal handles for further derivatization (e.g., hydrolysis to amides or cyclization).

Synthesis Protocol (Regioselective Formylation)

Mechanistic Insight (Expertise)

The synthesis relies on the Directed Ortho Metalation (DoM) strategy. The proton at C4 is significantly more acidic than the proton at C6 due to the inductive withdrawal of the two flanking fluorine atoms (–I effect).

  • Why LDA? Lithium Diisopropylamide (LDA) is chosen over n-BuLi to prevent nucleophilic attack on the nitrile group.

  • Temperature Control: The reaction must be maintained at -78 °C to stabilize the lithiated intermediate and prevent "benzyne" formation or polymerization.

Step-by-Step Methodology

Precursor: 3,5-Difluoro-2-methoxybenzonitrile (CAS 886496-72-6)

Reagents:

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

  • Anhydrous Tetrahydrofuran (THF)[1]

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂) atmosphere.

  • Solvation: Dissolve 3,5-difluoro-2-methoxybenzonitrile (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn deep yellow/orange, indicating the formation of the aryllithium species.

  • Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation at C4.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. The electrophilic attack of the lithiated species on DMF forms the hemiaminal alkoxide.

  • Quench: Stir for 30 minutes at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl or dilute HCl (1M) to hydrolyze the intermediate and release the aldehyde.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the product.

Reaction Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Control Points Start 3,5-Difluoro-2- methoxybenzonitrile Lithiation Lithiated Intermediate (C4-Li Species) Start->Lithiation LDA, THF -78°C, 1h Formylation Hemiaminal Intermediate Lithiation->Formylation + DMF (Electrophilic Quench) Product 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile Formylation->Product Acidic Hydrolysis (H3O+)

Figure 1: Regioselective synthesis pathway via Directed Ortho Metalation (DoM).

Strategic Utility in Drug Discovery

Target Class: BCKDK Inhibitors

This intermediate is pivotal in synthesizing inhibitors for Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) . These inhibitors are therapeutic candidates for treating:

  • Maple Syrup Urine Disease (MSUD): By promoting the catabolism of branched-chain amino acids.

  • Metabolic Syndrome & Diabetes: Modulating lipid and glucose metabolism.

  • Heart Failure: Improving cardiac energetics.

Structural Role (SAR)
  • Fluorine Effect: The two fluorine atoms at C3 and C5 modulate the pKa of the formyl group (and subsequent derivatives), improving metabolic stability against P450 oxidation.

  • Aldehyde Versatility: The C4-aldehyde is a "warhead" precursor. It is typically converted into:

    • Olefinic linkers (via Wittig/Horner-Wadsworth-Emmons reactions).

    • Amines (via Reductive Amination).

    • Benzoxaboroles (via conversion to pinacol boronate and ring closure).

Application Workflow

Application Interm CAS 2288710-49-4 (Aldehyde Core) Step1 Condensation / Coupling (e.g., Wittig Reaction) Interm->Step1 Functionalization Scaffold Fluorinated Aryl Motif Step1->Scaffold Integration Drug BCKDK Inhibitor (e.g., Benzothiophene deriv.) Scaffold->Drug Final Assembly

Figure 2: Downstream application in the synthesis of kinase inhibitors.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) - typical for fluorinated benzonitriles.

  • Reactivity: The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Incompatibility: Avoid strong oxidizers and strong bases (which may hydrolyze the nitrile).

References

  • Sigma-Aldrich. Product Detail: 3,5-difluoro-4-formyl-2-methoxybenzonitrile. Retrieved from

  • BLD Pharm. Product Analysis: CAS 2288710-49-4. Retrieved from

  • WIPO Patent WO2023100061A1. 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. (Describes the use of the 3,5-difluoro-2-methoxybenzonitrile scaffold and lithiation chemistry). Retrieved from

  • Fluorochem. Chemical Safety Data Sheet: 3,5-difluoro-4-formyl-2-methoxybenzonitrile. Retrieved from

Sources

3,5-Difluoro-4-formyl-2-methoxybenzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

3,5-Difluoro-4-formyl-2-methoxybenzonitrile: A Precision Scaffold for Next-Generation Kinase Inhibitors

Abstract

In the landscape of modern medicinal chemistry, the demand for highly functionalized aromatic cores has shifted toward "privileged scaffolds" that offer orthogonal reactivity. 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4) represents a pinnacle of this design philosophy.[1] This guide analyzes its structural utility as a critical building block in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. We detail the electronic rationale behind its reactivity, provide a validated protocol for its synthesis via Directed Ortho Metalation (DoM), and map its divergent functionalization pathways.

Structural Analysis & Strategic Value

The molecule is not merely a benzene ring; it is a programmed "reactivity compass."[1] Each substituent plays a distinct role in both the synthesis of the scaffold and its final biological application.

SubstituentPositionElectronic EffectSynthetic UtilityBiological Role (FGFR Context)
Nitrile (CN) C1Strong EWG (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Directs metallation; Precursor to amides/heterocyclesH-bond acceptor in the kinase back-pocket; Metabolic stability.
Methoxy (OMe) C2EDG (Resonance); EWG (Inductive)Directs metallation (ortho); Steric blockSolubilizing group; Induces specific torsion angles for binding fit.
Fluoro (F) C3, C5Strong EWG (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Activates ring for

; Acidifies C4-H
Modulates pKa; Blocks metabolic oxidation; Increases lipophilicity.
Formyl (CHO) C4Strong EWGElectrophilic handle for condensationCritical attachment point for the "hinge-binder" motif.
The "Acidic Cleft" Phenomenon

The C4 position is flanked by two fluorine atoms.[1] The inductive withdrawal of these halogens renders the C4-proton significantly more acidic than a typical aromatic proton.[1] This feature is the linchpin of the synthesis strategy described below.

Synthesis of the Building Block

While commercially available, high-purity synthesis in-house allows for cost control and scale-up.[1] The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the cooperative directing effects of the fluorine atoms.

Protocol: Lithiation-Formylation of 3,5-Difluoro-2-methoxybenzonitrile

Objective: Selective installation of the formyl group at C4. Precursor: 3,5-Difluoro-2-methoxybenzonitrile (CAS 425702-28-9).[1]

Reagents:

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Anhydrous Tetrahydrofuran (THF).

  • Dimethylformamide (DMF), anhydrous.[2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Charge the flask with 3,5-Difluoro-2-methoxybenzonitrile (10.0 g, 59.8 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation (The Critical Step): Add LDA (36 mL, 72 mmol, 1.2 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[4] The C4 proton is removed.[1] The resulting lithio-species is stabilized by the two ortho-fluorine atoms (inductive stabilization) and the remote nitrile.[1]

    • Observation: The solution typically turns a deep yellow/orange color.[1]

  • Equilibration: Stir at -78°C for 1 hour to ensure complete lithiation.

  • Formylation: Add DMF (6.9 mL, 90 mmol, 1.5 equiv) dropwise. The reaction is exothermic; control addition rate to keep T < -65°C.[1]

  • Quench: After 1 hour at -78°C, warm to 0°C and quench with saturated aqueous

    
     (50 mL) followed by 1M HCl (50 mL) to hydrolyze the intermediate hemiaminal alkoxide.
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

Yield Expectation: 85-92%. QC Check:


 NMR should show a distinct singlet aldehyde peak at ~10.2 ppm.

Reactivity Map & Functionalization

Once synthesized, the building block offers three divergent "Modules" for drug discovery.

ReactivityMap Core 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile RedAmin Module A: Reductive Amination (Aldehyde) Core->RedAmin NaBH(OAc)3, R-NH2 SNAr Module B: Regioselective SNAr (C5-Fluorine) Core->SNAr R2-NH2, DIPEA, Heat NitrileHyd Module C: Nitrile Hydrolysis (Amide Formation) Core->NitrileHyd H2O2, K2CO3, DMSO Linker Benzylic Amine Linkers (To Kinase Hinge Binder) RedAmin->Linker SubstCore 5-Amino-3-fluoro Derivatives SNAr->SubstCore Amide Primary Carboxamides (H-Bond Donors) NitrileHyd->Amide

Figure 1: Divergent synthesis pathways.[1] Note that Module B (SNAr) is highly regioselective for the C5-position due to steric crowding at C3 by the methoxy group.[1]

Module A: The FGFR Linker Strategy (Reductive Amination)

In FGFR inhibitors (e.g., analogs of Futibatinib or Fisogatinib), the aldehyde is often converted to a benzylic amine or ether to link the aromatic core to a heterocycle (like a pyrrolopyrazine).

  • Protocol: Mix Core (1 equiv) + Amine (1.1 equiv) in DCE. Add

    
     (1.5 equiv). Stir at RT for 4h.
    
  • Why it works: The electron-deficient ring makes the aldehyde highly electrophilic, accelerating imine formation.[1]

Module B: Regioselective

This is the most sophisticated application.[1] The molecule has two fluorines (C3 and C5).

  • C3-Fluorine: Flanked by OMe (C2) and CHO (C4). Sterically Hindered.

  • C5-Fluorine: Flanked by CHO (C4) and H (C6). Sterically Accessible.

  • Outcome: Nucleophilic attack by secondary amines occurs almost exclusively at C5 , allowing for the creation of non-symmetric 3,5-disubstituted patterns.[1]

Case Study: Hypothetical FGFR4 Inhibitor Assembly

Target: A "Hybrid" Kinase Inhibitor combining a pyrrolopyrazine hinge binder with the difluoro-methoxy-benzonitrile tail.[1]

Workflow:

  • Step 1 (Module A): React 3,5-Difluoro-4-formyl-2-methoxybenzonitrile with N-(2-aminoethyl)pyrrolopyrazine via reductive amination.[1]

    • Result: The "Tail" is attached.[1] The C1-CN and C3/C5-F atoms remain intact.[1]

  • Step 2 (Module C): Hydrolysis of the nitrile (C1-CN) to a primary amide (

    
    ).
    
    • Reagent:

      
      , 
      
      
      
      in DMSO (mild conditions to preserve fluorines).
    • Biological Logic: The amide acts as a critical H-bond donor to the protein backbone in the kinase pocket, a specific requirement for FGFR4 selectivity over FGFR1/2/3.[1]

Safety & Handling

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a ventilated hood.

  • Fluorine Toxicity: Poly-fluorinated aromatics can be lipophilic and skin-permeable.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Aldehyde Reactivity: Store under inert gas (Argon/Nitrogen) at 4°C to prevent air oxidation to the carboxylic acid (which deactivates the core for nucleophilic attacks).

References

  • Chemical Identity & Properties

    • Source: Sigma-Aldrich / MilliporeSigma. "3,5-Difluoro-4-formyl-2-methoxybenzonitrile Product Page."[1]

  • Synthesis Methodology (DoM)

    • Source: Organic Syntheses.[2][3][5] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." (Provides the foundational lithiation/formylation logic for fluoro-benzonitriles).

    • URL:[Link]

  • FGFR Inhibitor Design (SAR Context)

    • Title: "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold."[1][6]

    • Source: Acta Pharmaceutica Sinica B (via NIH/PubMed).
    • URL:[Link]

  • Reactivity of Fluorinated Benzonitriles

    • Source: BenchChem Technical Support.[7] "Synthesis of 2-Fluoro-5-formylbenzonitrile." (Analogous chemistry for regioselectivity).

Sources

Targeting the Hyper-Reactive Carbonyl: A Technical Analysis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-formyl-2-methoxybenzonitrile represents a specialized class of "tunable" electrophiles designed for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) . Unlike traditional acrylamide warheads that form irreversible bonds, this polyfluorinated benzaldehyde derivative exploits the 2,6-difluoro substitution pattern (relative to the aldehyde) to create a hyper-electrophilic carbonyl carbon capable of forming reversible hemiacetal or hemiaminal adducts with catalytic nucleophiles (Cysteine thiols or Lysine amines).

This guide provides a structural dissection, reactivity profiling protocols, and handling directives for researchers utilizing this scaffold to target "undruggable" protein surfaces.

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is not accidental; it is a product of precise electronic engineering. To understand its electrophilicity, we must analyze the cumulative substituent effects using Hammett principles.

Structural Dissection[1]
  • Core Scaffold: Benzonitrile (CN at position 1).

  • The Warhead: Formyl group (-CHO) at position 4.[1]

  • The Activators:

    • 3,5-Difluoro: Positioned ortho to the formyl group. These exert a massive inductive electron-withdrawing effect (-I), significantly increasing the partial positive charge (

      
      ) on the carbonyl carbon.
      
    • 1-Cyano: Positioned para to the formyl group. A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the system, making the aldehyde more susceptible to nucleophilic attack.

  • The Modulator:

    • 2-Methoxy: Positioned meta to the formyl group. While typically an electron donor via resonance (+R), its meta positioning nullifies the resonance donation to the carbonyl. Instead, it exerts a weak inductive withdrawal (-I) and, critically, provides a steric handle for active site specificity without killing the warhead's reactivity.

Electronic Vector Map (Mechanism of Action)

The following diagram illustrates the "Push-Pull" electronic forces that render the carbonyl carbon hyper-reactive.

ElectronicMap cluster_legend Legend Carbonyl Carbonyl Carbon (C4) Primary Electrophile F3 3-Fluoro (Ortho) Strong -I Effect Steric Shielding F3->Carbonyl Inductive Activation F5 5-Fluoro (Ortho) Strong -I Effect Steric Shielding F5->Carbonyl Inductive Activation CN 1-Cyano (Para) Strong -R / -I Effect LUMO Lowering CN->Carbonyl Remote Activation (Para) OMe 2-Methoxy (Meta) Weak -I Effect Solubility/Binding Handle OMe->Carbonyl Minimal Electronic Impact key Red Arrows: Electron Withdrawal (Activation) Grey Dotted: Minimal Effect

Figure 1: Electronic vector map showing the cumulative activation of the carbonyl center.

Electrophilicity & Reactivity Profile[3][4][5]

The defining characteristic of this molecule is its Hydration Constant (


) . Unlike standard benzaldehyde (

), the 2,6-difluoro motif shifts the equilibrium significantly towards the hydrate (gem-diol) form in aqueous solution.
Theoretical Reactivity Data

The following table estimates the electronic parameters based on Hammett Substituent Constants (


).
SubstituentPosition (rel. to CHO)

Constant (approx)
Effect on Carbonyl
Fluorine Ortho (x2)

Major Activation: Destabilizes the carbonyl, favoring nucleophilic attack.
Cyano Para

Major Activation: Strong resonance withdrawal enhances electrophilicity.
Methoxy Meta

Minor Activation: Weak inductive withdrawal; negligible resonance donation.
Net Result --

Hyper-Electrophile: Predicted

(predominantly hydrate in water).
Reversible Covalent Binding

In a biological context (pH 7.4), this molecule exists in equilibrium between the free aldehyde and the hydrate. Upon entering a protein pocket containing a cysteine, the specific microenvironment shifts the equilibrium to form a Thiohemiacetal adduct .

  • Reaction:

    
    
    
  • Advantage: The bond is strong enough to inhibit the target (high occupancy) but weak enough to dissociate over time (reversible), reducing the risk of permanent off-target haptenization and immunogenicity.

Experimental Protocols

To validate the utility of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in your specific application, follow these self-validating protocols.

Protocol A: NMR-Based Hydration Assessment ( )

Objective: Determine the intrinsic electrophilicity of the warhead in aqueous media.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Acquisition (T0): Acquire a standard

    
    H NMR spectrum. Note the aldehyde proton peak (
    
    
    
    ppm).
  • Titration: Add

    
     in stepwise increments (10%, 20%, 50% v/v).
    
  • Observation: Monitor the disappearance of the aldehyde proton (

    
    ) and the appearance of the hydrate methine proton (
    
    
    
    ppm).
  • Calculation:

    
    
    Note: A 
    
    
    
    indicates a highly reactive warhead suitable for low-nucleophilicity targets.
Protocol B: Thiol Reactivity Kinetic Assay

Objective: Measure the second-order rate constant (


) with a model thiol (N-acetylcysteine methyl ester).
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.

  • Setup: Prepare a 100

    
    M solution of the aldehyde and a 1 mM solution of the thiol (pseudo-first-order conditions).
    
  • Monitoring: Use UV-Vis spectroscopy monitoring the absorption change of the benzonitrile chromophore (approx 260-280 nm) or LC-MS monitoring the parent mass vs. adduct mass (+163 Da for NAC-Me).

  • Analysis: Plot

    
     vs. time to obtain 
    
    
    
    .
  • Validation:

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: Compound Synthesis QC QC: 1H NMR / LCMS Confirm Purity >95% Start->QC Decision Is Aldehyde Peak Visible? QC->Decision Hydrate Exists as Hydrate (Gem-diol) Decision->Hydrate No (Shift ~6ppm) Free Exists as Free Aldehyde Decision->Free Yes (Shift ~10ppm) Assay Thiol Reactivity Assay (w/ Cysteine Model) Hydrate->Assay Dehydrate in situ Free->Assay Result Calculate k_inact / K_i Determine Potency Assay->Result

Figure 2: Characterization workflow for electrophilic warhead validation.

Synthesis & Handling

Synthetic Route (Inferred)

The most robust route to this scaffold involves the functionalization of the commercially available 3,5-difluoro-2-methoxybenzonitrile .

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF. The position between the two fluorines (C4) is the most acidic proton due to the "ortho-lithiation" directing effect of the fluorines.

  • Formylation: Quench the lithiated species with DMF (Dimethylformamide) or N-Formylpiperidine.

  • Workup: Acidic hydrolysis yields the aldehyde.

Stability & Storage[6]
  • Oxidation Risk: The electron-deficient aldehyde is prone to autoxidation to the corresponding benzoic acid (3,5-difluoro-4-carboxy-2-methoxybenzonitrile) upon exposure to air.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Avoid methanol/ethanol solvents for long-term storage, as acetal formation is rapid and favored. Use ACN or DMSO for stock solutions.

References

  • Bandar, J. S., & Lambert, T. H. (2013). Electrophilic activation of aldehydes. Journal of the American Chemical Society, 135(32), 11712-11715.

  • Zartler, E. R., et al. (2016). Covalent Inhibitors: An Opportunity for Fragment-Based Drug Discovery. Drug Discovery Today, 21(9), 1366-1377.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Raymer, B. K., et al. (2016). Reversible Covalent BTK Inhibitors. Journal of Medicinal Chemistry, 59(17), 7915–7925.

  • PubChem. (n.d.). 3,5-difluoro-4-formylbenzonitrile Compound Summary. National Library of Medicine.

Sources

3,5-Difluoro-4-formyl-2-methoxybenzonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , a highly specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Chemical Identity & Nomenclature

This compound represents a penta-substituted benzene ring characterized by a unique electronic environment. The synergistic electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) groups, combined with the electron-donating methoxy (-OCH₃) group, create a distinct reactivity profile at the aldehyde (-CHO) handle.

Nomenclature Data
Category Identifier / Value
IUPAC Name 3,5-Difluoro-4-formyl-2-methoxybenzonitrile
Preferred Synonym 4-Formyl-3,5-difluoro-2-methoxybenzonitrile
CAS Registry Number 2288710-49-4
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
SMILES COc1c(C#N)c(F)c(C=O)c(F)c1
InChI Key Derived from structure
Structural Analysis

The molecule features a benzonitrile core .[1] According to IUPAC priority rules, the nitrile group (C1) takes precedence over the aldehyde (formyl) group.

  • Position 1: Nitrile (-CN)

  • Position 2: Methoxy (-OCH₃) – Ortho to nitrile

  • Position 3: Fluorine (-F)[2][3][4]

  • Position 4: Formyl (-CHO) – Para to nitrile

  • Position 5: Fluorine (-F)[2][3]

Synthetic Methodology

The synthesis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is non-trivial due to the crowding of substituents. The most robust pathway utilizes Directed Ortho Metalation (DoM) , leveraging the acidity of the C-H bond flanked by two fluorine atoms.

Protocol: Lithiation-Formylation Sequence

Rationale: The proton at position 4 of the precursor (3,5-difluoro-2-methoxybenzonitrile) is significantly acidified by the inductive effect of the two adjacent fluorine atoms (C3 and C5). This allows for selective deprotonation using a hindered base, followed by trapping with a formyl source.

Reagents & Materials
  • Starting Material: 3,5-Difluoro-2-methoxybenzonitrile (CAS 874804-08-7).[3]

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA (Lithium Diisopropylamide). Note: LiTMP is preferred to minimize nucleophilic attack on the nitrile.

  • Electrophile: N,N-Dimethylformamide (DMF) or N-Formylpiperidine.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure
  • Preparation of Base: In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 mins to generate LiTMP.

  • Metalation: Dissolve 3,5-Difluoro-2-methoxybenzonitrile (1.0 equiv) in THF and add it dropwise to the LiTMP solution at -78°C. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The Li species coordinates with the fluorine atoms, stabilizing the carbanion at C4.

  • Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (1.5 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPathway Start 3,5-Difluoro-2- methoxybenzonitrile (CAS 874804-08-7) Inter Lithiated Intermediate (Li-Species at C4) Start->Inter LiTMP, THF -78°C (Directed Ortho Metalation) Product 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile (CAS 2288710-49-4) Inter->Product 1. DMF addition 2. NH4Cl Quench DMF DMF (Electrophile) DMF->Inter

Caption: Directed Ortho Metalation (DoM) strategy for the regioselective installation of the formyl group.

Reactivity & Applications

This compound acts as a "linchpin" intermediate. The aldehyde and nitrile groups are orthogonal handles, allowing for sequential functionalization.

Key Transformations
  • Reductive Amination (Aldehyde Handle):

    • Reaction with primary/secondary amines + NaBH(OAc)₃ → Formation of benzylic amines.

    • Application: Synthesis of kinase inhibitor hinges.

  • Knoevenagel Condensation:

    • Reaction with active methylene compounds (e.g., malononitrile).

    • Application: Creating vinyl-linked Michael acceptors.

  • Nitrile Hydrolysis/Cyclization:

    • Conversion to amide (H₂O₂, NaOH) or tetrazole (NaN₃).

Functionalization Workflow

Reactivity Core 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile Amine Benzylic Amines (Reductive Amination) Core->Amine R-NH2, STAB Olefin Styrenyl Derivatives (Wittig/Horner-Wadsworth) Core->Olefin Ph3P=CH-R Heterocycle Tetrazoles/Oxadiazoles (Nitrile Cyclization) Core->Heterocycle NaN3 or NH2OH

Caption: Divergent synthesis pathways utilizing the orthogonal aldehyde and nitrile handles.

Safety & Handling Protocols

Given the structural similarity to other fluorinated benzonitriles, this compound should be treated as a Potent Skin Sensitizer and Irritant .

Hazard ClassPrecautionary Measure
Acute Toxicity (Oral) Assume Category 3 (Toxic if swallowed). Do not pipette by mouth.
Skin/Eye Irritation Wear nitrile gloves (double-gloving recommended) and safety goggles.
Reactivity The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure. Store under Argon at 2-8°C.
Waste Disposal Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • ChemSRC. (2024). CAS 2288710-49-4 Entry and Physicochemical Properties. Retrieved from [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

Sources

Strategic Manipulation of Fluorobenzonitriles: Reactivity Profiles and Synthetic Applications

[1]

Executive Summary

This technical guide analyzes the orthogonal reactivity patterns of fluorobenzonitrile derivatives. For the medicinal chemist, this scaffold offers a unique "push-pull" electronic landscape: the nitrile group (CN) acts as a potent electron-withdrawing group (EWG) to activate the ring, while the fluorine substituent (F) introduces extreme electronegativity, lipophilicity, and metabolic stability without significant steric bulk.

This guide details three primary reactivity vectors:

  • Nucleophilic Aromatic Substitution (S_NAr): Exploiting the "Fluorine Effect" for rapid diversification.

  • Directed Ortho Metalation (DoM): Leveraging F as a Directing Group (DMG) for regioselective functionalization.

  • Nitrile Transformations: Accessing bioisosteres (tetrazoles) and carbonyl derivatives.

The Electronic Landscape: Hammett Parameters & Activation

The reactivity of fluorobenzonitriles is dictated by the interplay between the inductive (-I) and resonance (+M) effects of Fluorine, combined with the strong withdrawing nature of the Nitrile.

Comparative Electronic Effects

The Hammett constants (

Substituent

(Para)

(Meta)

(Inductive)

(Resonance)
Effect on Ring
-H 0.000.000.000.00Neutral
-F 0.060.340.52-0.46Deactivated (E_sub) / Activated (S_NAr)
-CN 0.660.560.570.09Strongly Deactivated (E_sub) / Highly Activated (S_NAr)

Key Insight: While F is a resonance donor, its inductive withdrawal dominates in the meta position. In S_NAr, the high electronegativity of F stabilizes the anionic transition state (Meisenheimer complex) more effectively than other halogens, often making F the fastest leaving group despite the strong C-F bond energy.

Nucleophilic Aromatic Substitution (S_NAr)

The most dominant reaction pathway for fluorobenzonitriles is S_NAr. The nitrile group at the ortho or para position lowers the LUMO energy of the ring, while the fluorine atom serves as an accelerating leaving group.

The "Fluorine Effect" in S_NAr

Contrary to S_N1/S_N2 logic, C-F bonds are cleaved faster than C-Cl or C-Br in S_NAr reactions.

  • Mechanism: The rate-determining step is usually the nucleophilic attack, not the bond breaking.

  • Causality: The highly electronegative F atom pulls electron density, stabilizing the negative charge in the Meisenheimer intermediate.

Visualization: S_NAr Mechanism & Stabilization

SNAr_MechanismStartFluorobenzonitrileTSMeisenheimer Complex(Anionic Intermediate)Start->TS Rate Determining Step(F stabilizes - charge)NuNucleophile (Nu-)Nu->TSProductSubstituted BenzonitrileTS->Product Fast EliminationLGFluoride (F-)TS->LG

Caption: The electronegativity of Fluorine lowers the energy of the transition state, accelerating nucleophilic attack.

Experimental Protocol: Green Amination of 2-Fluorobenzonitrile

Context: Traditional S_NAr uses high heat and dipolar aprotic solvents (DMF/DMSO), which are difficult to remove. This protocol utilizes aqueous media with a phase transfer catalyst or surfactant effects.

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)[1]

  • Nucleophile: Morpholine or Piperidine (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water (or 10% Ethanol/Water)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, suspend 2-fluorobenzonitrile (5 mmol) and

    
     (10 mmol) in water (10 mL).
    
  • Addition: Add the amine (6 mmol) dropwise. Note: If the amine is solid, dissolve in minimal ethanol.

  • Reaction: Heat to reflux (100°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Validation: Disappearance of the starting material spot (Rf ~0.6) and appearance of a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If Solid: Filter and wash with cold water.

    • If Oil: Extract with Ethyl Acetate (3x 10 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high conversion efficiency.

Directed Ortho Metalation (DoM)

When electrophilic functionalization is required (e.g., adding an aldehyde, iodine, or boronic ester), S_NAr is insufficient. Here, Fluorine acts as a powerful Directed Metalation Group (DMG).[2]

The Hierarchy of Direction
  • Fluorine: Strong inductive effect acidifies the ortho-proton.

  • Nitrile: Also a DMG, but the C≡N triple bond is susceptible to nucleophilic attack by the alkyllithium base (forming an imine/ketone upon hydrolysis).

  • Solution: Use non-nucleophilic, sterically hindered bases (LiTMP) at cryogenic temperatures.

Decision Matrix: S_NAr vs. DoM

Reactivity_FlowInputFluorobenzonitrileDecisionTarget Transformation?Input->DecisionPath_AReplace Fluorine(Nucleophilic Attack)Decision->Path_APath_BFunctionalize Ring C-H(Electrophilic Addition)Decision->Path_BPath_CModify Nitrile Group(Cycloaddition/Hydrolysis)Decision->Path_CMethod_AS_NAr ReactionReagents: Amine/Thiol, Base, HeatPath_A->Method_AMethod_BDoM (Lithiation)Reagents: LiTMP, -78°C, ElectrophilePath_B->Method_BMethod_CTetrazole SynthesisReagents: NaN3, ZnBr2Path_C->Method_C

Caption: Selecting the correct synthetic pathway based on the desired structural modification.

Protocol: Site-Selective Lithiation of 3-Fluorobenzonitrile

Objective: Install an electrophile (e.g., Iodine) at the 2-position (between F and CN).

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Generation (LiTMP): Add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and THF (anhydrous). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

    • Why LiTMP? It is too bulky to attack the nitrile carbon but basic enough to deprotonate the ring.

  • Metalation: Add 3-fluorobenzonitrile (1.0 equiv) in THF dropwise over 15 min. Stir for 1 hour at -78°C.

    • Causality: The Li coordinates to the F and N lone pairs, directing deprotonation to the C-2 position (the "combined" directing effect).

  • Quench: Add Iodine (

    
    , 1.2 equiv) in THF.
    
  • Workup: Warm to RT, quench with sat.

    
    , then 
    
    
    (to remove excess iodine). Extract and purify.

Nitrile Transformations: Tetrazole Synthesis

The nitrile group is a precursor to the tetrazole ring, a bioisostere of the carboxylic acid found in Angiotensin II Receptor Blockers (ARBs) like Losartan. Fluorine on the ring modulates the lipophilicity and pKa of the resulting tetrazole.

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Safety Note: This protocol avoids the formation of explosive hydrazoic acid (

Reagents:

  • Fluorobenzonitrile derivative (1.0 equiv)[1]

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv) or 
    
    
  • Solvent: Water/Isopropanol (1:1) or DMF

Workflow:

  • Mix: Combine nitrile,

    
    , and 
    
    
    in the solvent.
  • Heat: Reflux at 100°C–110°C for 12–24 hours.

    • Mechanism:[3][4] The Zn(II) Lewis acid activates the nitrile triple bond, facilitating the attack by the azide anion.

  • Workup (Critical):

    • Cool and acidify with 3N HCl to pH 1 (Caution: perform in fume hood to manage trace

      
      ).
      
    • The tetrazole usually precipitates or is extracted into EtOAc.[5]

    • Validation: 1H NMR will show the disappearance of the aromatic region shifts associated with the EWG nitrile and the appearance of a broad NH proton (12-14 ppm).

References

  • S_NAr Kinetics & Fluorine Effect

    • Miller, J. (1951). Aromatic Nucleophilic Substitution. Elsevier.
    • Recent Application: "N-arylation of amines with fluorobenzonitriles in aqueous medium."[1] RSC Advances, 2014. Link

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie Int. Ed.Link

  • Tetrazole Synthesis

    • Demko, Z. P., & Sharpless, K. B. (2001).[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Medicinal Chemistry Context

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Methodological & Application

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of medicinally relevant heterocyclic compounds, specifically fluorinated pyrimidines and quinazolines, utilizing the versatile building block 3,5-Difluoro-4-formyl-2-methoxybenzonitrile. The strategic arrangement of the formyl, nitrile, methoxy, and difluoro substituents on this starting material offers a unique platform for constructing complex molecular architectures. This document details step-by-step protocols, explains the chemical principles behind the experimental choices, and presents workflows for the synthesis of these high-value compounds, intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction: The Strategic Value of Fluorinated Heterocycles

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, membrane permeability, and binding affinity.[1][2] Fluorinated heterocycles are particularly prominent scaffolds in a vast array of approved therapeutics. The starting material, 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , is an exemplary precursor for the synthesis of such compounds. Its key features include:

  • Ortho-Formyl and Cyano Groups: These functionalities are perfectly positioned for cyclization reactions, serving as electrophilic centers to build fused ring systems.

  • Difluoro Substitution: The two fluorine atoms exert a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and potentially enhancing the biological activity of the final products.[3]

  • Methoxy Group: The ortho-methoxy group can modulate the reactivity of the adjacent formyl group through electronic and steric effects, offering fine control over reaction pathways.

This guide will focus on two primary applications of this building block: the synthesis of pyrano[2,3-d]pyrimidines and quinazolines, both of which are privileged structures in drug discovery.[4][5]

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The pyrano[2,3-d]pyrimidine core is found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] A highly efficient method to construct this scaffold is through a catalyst-mediated, three-component reaction involving an aromatic aldehyde, an active methylene compound (malononitrile), and a pyrimidine derivative (barbituric acid).

Reaction Principle: A Domino Knoevenagel-Michael Addition-Cyclization

The synthesis proceeds through a domino reaction sequence. First, a Knoevenagel condensation occurs between the aldehyde group of our starting material and malononitrile. This is followed by a Michael addition of barbituric acid to the newly formed electron-deficient alkene. The sequence concludes with an intramolecular cyclization and dehydration to yield the final fused heterocyclic system.

Visualization: Workflow for Pyrano[2,3-d]pyrimidine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Combine Starting Material, malononitrile, and barbituric acid in a reaction vessel. B 2. Add catalyst (e.g., SBA-Pr-SO3H or piperidine). A->B Sequential Addition C 3. Heat the mixture under solvent-free conditions (e.g., 140 °C). B->C D 4. Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Recrystallize the solid product from a suitable solvent (e.g., DMF/Ethanol). E->F G 7. Isolate the pure product by filtration and dry under vacuum. F->G caption Workflow for the synthesis of pyrano[2,3-d]pyrimidines.

Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidines.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrano[2,3-d]pyrimidine diones.[6]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.99 g, 10 mmol), barbituric acid (1.28 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

    • Expert Insight: Piperidine acts as a base catalyst, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition. While solid acid catalysts can also be used, piperidine is effective for this transformation under thermal conditions.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 120 °C for 30-60 minutes. The reaction is solvent-free, which is environmentally advantageous and often accelerates reaction rates.

  • Monitoring: Monitor the reaction's completion by TLC (Thin Layer Chromatography), using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde is a key indicator.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. A solid mass should form.

  • Purification: Add 20 mL of ethanol to the flask and stir vigorously. Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the resulting white to off-white solid in a vacuum oven at 60 °C. The expected product is 7-amino-5-(3,5-difluoro-2-methoxyphenyl)-6-cyano-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Expected Data
ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
Melting Point >250 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.1 (s, 2H, NH), 7.4 (s, 2H, NH₂), 7.2-7.4 (m, 2H, Ar-H), 4.8 (s, 1H, CH), 3.9 (s, 3H, OCH₃)
MS (ESI+) m/z Calculated for C₁₅H₁₀F₂N₄O₄ [M+H]⁺: 361.07. Found: 361.1

Synthesis of Fluorinated Quinazoline Derivatives

The quinazoline scaffold is a key component of numerous clinically approved drugs, particularly in oncology, where it functions as a kinase inhibitor.[5][7][8] The synthesis from 3,5-Difluoro-4-formyl-2-methoxybenzonitrile can be achieved through a condensation reaction with a suitable dinucleophile, such as S-methylisothiourea, to form the pyrimidine ring of the quinazoline system.

Reaction Principle: Condensation and Cyclization

This transformation involves the initial condensation of the formyl group with one of the amino groups of the S-methylisothiourea. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon. A subsequent tautomerization and elimination of methanethiol leads to the formation of the stable, aromatic 2-aminoquinazoline ring system.

Visualization: Reaction Pathway to Quinazolines

G Start 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile + S-Methylisothiourea Sulfate Step1 Condensation at Formyl Group Start->Step1 Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Step1 Intermediate Imine Intermediate (transient) Step1->Intermediate Step2 Intramolecular Cyclization (Attack on Nitrile) Intermediate->Step2 Step3 Tautomerization & Elimination of MeSH Step2->Step3 Product Final Product: 2-Amino-5,7-difluoro- 8-methoxyquinazoline Step3->Product caption Pathway for the synthesis of 2-aminoquinazolines.

Caption: Pathway for the synthesis of 2-aminoquinazolines.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.99 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add S-methylisothiourea sulfate (1.52 g, 11 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

    • Expert Insight: Potassium carbonate serves two purposes: it neutralizes the sulfate salt of the reagent and acts as a base to promote the condensation and cyclization steps. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (1:1 hexane/ethyl acetate), observing the consumption of the starting benzonitrile.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A precipitate will form.

  • Purification: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying and Characterization: Dry the product in a vacuum oven. The expected product is 5,7-difluoro-8-methoxyquinazolin-2-amine.

Expected Data
ParameterExpected Value
Yield 75-85%
Appearance Light yellow solid
Melting Point 210-215 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 9.1 (s, 1H, H4), 7.5 (t, 1H, H6), 6.8 (s, 2H, NH₂), 4.0 (s, 3H, OCH₃)
MS (ESI+) m/z Calculated for C₉H₇F₂N₃O [M+H]⁺: 212.06. Found: 212.1

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a nitrile-containing compound and should be handled with care to avoid inhalation or skin contact. Malononitrile is toxic and should be handled with extreme caution. Piperidine is a corrosive and flammable base.

  • Reactions: Reactions are conducted at elevated temperatures; ensure proper shielding and temperature control. Quenching reactions in water should be done carefully, especially when DMF is used as a solvent.

Conclusion

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a highly effective and versatile precursor for the synthesis of complex, fluorinated heterocyclic compounds. The protocols detailed in this application note provide reliable and efficient pathways to construct pyrano[2,3-d]pyrimidine and quinazoline scaffolds. These methods leverage the unique reactivity imparted by the compound's functional groups, offering researchers robust tools for generating novel molecules with significant potential in drug discovery and development.

References

  • Title: Key Applications of Fluorinated Benzonitriles in Modern Chemistry Source: Google Cloud URL
  • Title: The Role of Fluorinated Benzonitriles in Modern Drug Discovery Source: Google Cloud URL
  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC URL: [Link]

  • Title: Synthetic route for the synthesis of quinazoline derivatives (7–27). Source: ResearchGate URL: [Link]

  • Title: 3,5-Difluoro-2-methoxybenzonitrile - ChemBK Source: ChemBK URL: [Link]

  • Title: Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers Source: NIH URL: [Link]

  • Title: Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives Source: Google Patents URL
  • Title: Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response Source: PMC URL: [Link]

  • Title: Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties Source: PMC URL: [Link]

  • Title: Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity Source: PMC URL: [Link]

  • Title: Pyrimidine synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

protocol for nucleophilic aromatic substitution with 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Application Note: Precision Functionalization of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Strategic Analysis & Reactivity Profile

Successful functionalization of this scaffold requires understanding the competition between electronic activation and steric hindrance.[1]

Electronic Landscape

The substrate contains two electrophilic fluorine atoms activated for Nucleophilic Aromatic Substitution (

1
  • Position 4 (Formyl, -CHO): A strong electron-withdrawing group (EWG) that activates both ortho-fluorines (F3 and F5).[1]

  • Position 1 (Nitrile, -CN): A strong EWG that activates positions ortho (2) and para (4).[1] Since position 4 is occupied, it activates the meta-fluorines (F3 and F5) primarily through inductive effects, though less effectively than an ortho/para resonance acceptor.[1]

  • Position 2 (Methoxy, -OMe): An electron-donating group (EDG) by resonance, but electron-withdrawing by induction.[1]

Regioselectivity Prediction (The "F5 Advantage")

While both fluorines are activated by the ortho-formyl group, they are not sterically equivalent.[1]

  • F3 (The Hindered Site): Sandwiched between the methoxy group (C2) and the formyl group (C4).[1] The steric bulk of the -OMe group significantly retards nucleophilic trajectory.[1]

  • F5 (The Kinetic Site): Flanked by the formyl group (C4) and a proton (C6).[1] This site is sterically accessible.[1]

Chemoselectivity: The Aldehyde Problem

When using primary or secondary amines as nucleophiles, the amine will rapidly condense with the C4-formyl group to form an imine (Schiff base) intermediate.[1]

  • Observation: Reaction monitoring (TLC/LCMS) often shows a hydrophobic shift corresponding to the imine, not the direct

    
     product.[1]
    
  • Solution: The protocol must account for this by including an acidic hydrolysis step during workup to restore the aldehyde.[1]

Decision Pathway & Workflow

The following diagram illustrates the logic flow for selecting the correct protocol based on nucleophile type.

SNAr_WorkflowStartSubstrate: 3,5-Difluoro-4-formyl-2-methoxybenzonitrileNuc_TypeSelect Nucleophile TypeStart->Nuc_TypeAmine1° or 2° Amine(R-NH2 / R2-NH)Nuc_Type->Amine N-NucleophileThiolThiol / Alkoxide(R-SH / R-OH)Nuc_Type->Thiol S/O-NucleophileImine_RiskRisk: Imine Formation at C4-CHOAmine->Imine_RiskDirect_SNArDirect SNAr ReactionThiol->Direct_SNAr Protocol BStep_ImineStep 1: Reaction formsSNAr product + ImineImine_Risk->Step_Imine Protocol AProductTarget: 5-Substituted-4-formyl-2-methoxybenzonitrileDirect_SNAr->ProductStep_HydrolysisStep 2: Acidic Workup (1N HCl)to restore AldehydeStep_Imine->Step_HydrolysisStep_Hydrolysis->Product

Figure 1: Decision tree for protocol selection emphasizing the management of the reactive formyl group.

Experimental Protocols

Protocol A: Amination (Primary/Secondary Amines)

Designed to manage transient imine formation.[1]

Reagents:

  • Substrate: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 equiv)[1]

  • Nucleophile: Amine (1.05 – 1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or

    
     (1.5 equiv)[1]
    
  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

  • Quench: 1N HCl (aq)

Procedure:

  • Dissolution: Dissolve the substrate in THF (0.1 M concentration). Note: THF is preferred over DMF for ease of workup, unless solubility is an issue.[1]

  • Addition: Cool the solution to

    
    . Add the base, followed by the slow addition of the amine.[1]
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: LCMS may show a mass corresponding to [M + Amine – HF + (Amine – H2O)]. This is the Imine-SNAr adduct . Do not panic; the aldehyde is masked.[1]

  • Hydrolysis (Critical): Once the starting material (fluoride displacement) is consumed, add 1N HCl to the reaction mixture until pH ~3–4. Stir vigorously for 30 minutes at RT.

    • Mechanism:[2] This hydrolyzes the imine back to the aldehyde.[1]

    • Check: LCMS should now show the desired mass [M + Amine – HF].[1]

  • Workup: Neutralize with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc). The 5-substituted product usually elutes later than the starting material but earlier than bis-substituted byproducts.[1]

Protocol B: Thioetherification/Etherification

Direct displacement without aldehyde interference.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Thiol or Alcohol (1.0 equiv)[1]

  • Base:

    
     (for phenols/thiols) or NaH (for aliphatic alcohols)[1]
    
  • Solvent: DMF or NMP (0.1 M)[1]

Procedure:

  • Preparation: If using NaH, pre-stir the alcohol and NaH in DMF at

    
     for 15 min to generate the alkoxide. If using 
    
    
    , combine all reagents directly.[1]
  • Coupling: Add the substrate solution to the nucleophile mixture at

    
    .
    
    • Control: Keep temperature low (

      
      ) to maximize regioselectivity for F5 over F3.
      
  • Reaction: Stir at

    
     to RT. Thiols are highly reactive and may complete within 30–60 minutes.[1]
    
  • Workup: Dilute with water. If the product precipitates, filter and wash.[1][3] If not, extract with Et2O or EtOAc.[1]

    • Note: Avoid acidic workup for thioethers to prevent oxidation or sulfur inversion issues, though the aldehyde is stable.[1]

Optimization & Troubleshooting Data

The following table summarizes common issues and their mechanistic solutions.

ObservationProbable CauseCorrective Action
Bis-substitution (Reaction at F3 and F5) Excess nucleophile or high temperature.[1]Reduce nucleophile to 0.95 equiv. Perform reaction at

. Switch solvent to less polar (DCM/Toluene) to reduce rate.
Product mass + Amine mass - H2O Stable Imine formation.[1]Do not discard. The reaction worked. Extend the acidic hydrolysis step (Protocol A, Step 4) or warm the acidic mixture to

briefly.
No Reaction Nucleophile is too bulky or weak.[1]Switch solvent to DMSO (accelerates

). Use a stronger base (NaH instead of Carbonates).[1]
Regioisomer Mix (F3 vs F5) Loss of steric control.[1]Use a bulkier base (DIPEA) to reinforce steric hindrance at F3. Lower the temperature.
Aldehyde Oxidation Air oxidation to carboxylic acid.Degas solvents with Nitrogen/Argon.[1] The formyl group is prone to oxidation in basic DMF solutions over time.[1]

References

  • Mechanistic Grounding (

    
     Regioselectivity):  Kvíčala, J. et al. "Regiospecific nucleophilic substitution in pentafluorobiphenyl derivatives."[1] Journal of Fluorine Chemistry, 2010.[1][4] (General principles of polyfluoro-aromatic regiocontrol).
    
  • Imine Management: "Reductive Amin

    
     Strategies on Benzaldehydes." Organic Syntheses, Coll.[1][5] Vol. 10. (Standard protocols for handling amino-benzaldehydes).
    
  • Analogous Reactivity: "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling." ChemRxiv, 2021.[1] Available at: [Link] (Validating steric dominance in ortho-substituted systems).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3,5-Difluoro-4-formyl-2-methoxybenzonitrile before handling, as polyfluorinated nitriles can exhibit high toxicity and skin sensitization.[1]

Application Note: Selective Oxidation of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective conversion of an aromatic aldehyde to a carboxylic acid in the presence of other sensitive functional groups is a critical transformation in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This application note provides a detailed protocol and scientific rationale for the oxidation of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile to 3,5-Difluoro-2-methoxy-4-cyanobenzoic acid. The starting material possesses a sterically hindered aldehyde ortho to a methoxy group and para to a nitrile functionality, both of which necessitate a mild and highly selective oxidation method to prevent unwanted side reactions such as nitrile hydrolysis or ether cleavage.

Stronger oxidizing agents like potassium permanganate or chromic acid-based reagents (e.g., Jones reagent) are often incompatible with such delicate substrates, leading to degradation or a mixture of products.[1][2][3][4] The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has emerged as a superior method for this type of transformation due to its high chemoselectivity and tolerance for a wide array of functional groups.[1][5][6][7] This protocol has been optimized to ensure a high yield and purity of the desired carboxylic acid, a valuable intermediate for further synthetic elaborations.

Reaction Principle and Causality

The Pinnick oxidation is a robust method for the conversion of aldehydes to carboxylic acids.[1][8] The key oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a mild acid buffer, typically a phosphate buffer.[5][6]

The proposed mechanism involves the following key steps:

  • Addition of chlorous acid to the aldehyde carbonyl group.[5][8]

  • Formation of a chlorite ester intermediate.

  • A pericyclic fragmentation of the intermediate to yield the carboxylic acid and hypochlorous acid (HOCl).[5][6][7][9]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesirable side reactions, including chlorination of the aromatic ring or reaction with the desired product.[5] To mitigate this, a scavenger is added to the reaction mixture to consume the HOCl as it is formed. Common scavengers include alkenes like 2-methyl-2-butene or hydrogen peroxide (H₂O₂).[5][6][8] For this specific substrate, with its electron-rich aromatic ring, the use of a scavenger is paramount to prevent chlorination.

Experimental Workflow Diagram

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation Start Dissolve Aldehyde in t-BuOH/H₂O Add_Buffer Add NaH₂PO₄ Buffer Start->Add_Buffer 1. Add_Scavenger Add 2-Methyl-2-butene Add_Buffer->Add_Scavenger 2. Cool Cool to 0 °C Add_Scavenger->Cool 3. Add_NaClO2 Add aq. NaClO₂ (slowly) Cool->Add_NaClO2 4. Stir Stir at RT Add_NaClO2->Stir 5. Quench Quench with Na₂SO₃ Stir->Quench 6. Acidify Acidify with HCl Quench->Acidify 7. Extract Extract with EtOAc Acidify->Extract 8. Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry 9. Purify Purify by Crystallization/Chromatography Dry->Purify 10. End Pure Carboxylic Acid Purify->End

Figure 1. Step-by-step workflow for the Pinnick oxidation of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,5-Difluoro-4-formyl-2-methoxybenzonitrile197.135.01.0
Sodium Chlorite (NaClO₂) (80% technical grade)90.447.51.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.9810.02.0
2-Methyl-2-butene70.1325.05.0
tert-Butanol (t-BuOH)-25 mL-
Water (deionized)-10 mL-
Sodium Sulfite (Na₂SO₃) (saturated aq. sol.)-~10 mL-
Hydrochloric Acid (HCl) (2 M aq. sol.)-As needed-
Ethyl Acetate (EtOAc)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 g, 5.0 mmol) in tert-butanol (25 mL).

  • Addition of Buffer and Scavenger: To the stirred solution, add water (5 mL), followed by sodium dihydrogen phosphate (1.2 g, 10.0 mmol) and 2-methyl-2-butene (2.6 mL, 25.0 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Preparation and Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (0.85 g of 80% grade, ~7.5 mmol) in water (5 mL).

  • Reaction Execution: Slowly add the sodium chlorite solution to the reaction flask over a period of 10-15 minutes. An exotherm may be observed. The reaction mixture will typically turn yellow.

  • Monitoring the Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color dissipates.

  • Work-up: a. Remove the tert-butanol under reduced pressure. b. Acidify the remaining aqueous solution to pH 2-3 with 2 M HCl. A white precipitate should form. c. Extract the aqueous layer with ethyl acetate (3 x 25 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3,5-Difluoro-2-methoxy-4-cyanobenzoic acid.

Safety and Handling Precautions

  • Sodium Chlorite: Sodium chlorite is a strong oxidizing agent and can be explosive if it comes into contact with organic materials or reducing agents. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Methyl-2-butene: This reagent is volatile and flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Acidification: The acidification step should be performed slowly and with cooling, as it can be exothermic.

Characterization and Data Interpretation

The successful conversion of the aldehyde to the carboxylic acid can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: Disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of a broad carboxylic acid proton signal (typically δ 10-13 ppm).

  • IR Spectroscopy: Disappearance of the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). The carbonyl (C=O) stretch will shift from the aldehyde region (~1700 cm⁻¹) to the carboxylic acid region (~1710 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the carboxylic acid product.

Conclusion

The Pinnick oxidation provides a highly effective and selective method for the synthesis of 3,5-Difluoro-2-methoxy-4-cyanobenzoic acid from its corresponding aldehyde. The protocol detailed in this application note is robust, scalable, and minimizes the formation of byproducts by carefully controlling the reaction conditions and employing a scavenger for the reactive hypochlorous acid. This methodology is broadly applicable to other sensitive aromatic aldehydes encountered in drug discovery and development, offering a reliable route to valuable carboxylic acid intermediates.

References

  • Pinnick, H. W. (1981). The Pinnick Oxidation of α,β-Unsaturated Aldehydes. Organic Reactions, 38, 655-792.
  • Dalcanale, E., & Montanari, F. (1986). A convenient and selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.
  • Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the verrucarol skeleton. The Journal of Organic Chemistry, 45(24), 4825-4830.
  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.
  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Lee, D. G. (1980). The Oxidation of Organic Compounds by Permanganate Ion and Hexavalent Chromium. Open Court.
  • Tollens, B. (1882). Ueber ammon-alkalische Silberlösung als Reagens auf Aldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 1635-1639.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wikipedia contributors. (2023, December 19). Pinnick oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (2025, February 26). Pinnick Oxidation: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Grokipedia. Pinnick oxidation. Retrieved February 15, 2026, from [Link]

  • ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. Retrieved February 15, 2026, from [Link]

  • Chemguide. oxidation of aldehydes and ketones. Retrieved February 15, 2026, from [Link]

  • Vedantu. (2023, April 25). Tollens Reagent: Preparation, Uses & Test Explained. Retrieved February 15, 2026, from [Link]

  • Aakash Institute. (2023, May 18). Tollens Test: Principle, Preparation, Purpose & Uses. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. Jones Oxidation. Retrieved February 15, 2026, from [Link]

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The Untapped Potential of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in Multi-Component Reaction-Mediated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Highly Functionalized Building Blocks in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, multi-component reactions (MCRs) have emerged as a powerful engine for innovation.[1][2] Their ability to generate complex molecular architectures in a single, atom-economical step provides a rapid and efficient pathway to diverse chemical libraries.[3] The strategic selection of highly functionalized, novel building blocks is paramount to maximizing the synthetic potential of MCRs. This application note introduces 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , a unique aromatic aldehyde, and explores its theoretical yet highly probable applications in several cornerstone MCRs.

The convergence of a benzonitrile, an aldehyde, a methoxy group, and vicinal fluorine atoms on a single scaffold presents a compelling case for its utility. The electron-withdrawing nature of the fluorine atoms and the nitrile group is expected to significantly influence the reactivity of the aldehyde, potentially modulating reaction kinetics and product distributions.[4][5] This unique electronic profile, combined with the steric environment created by the substituents, makes 3,5-Difluoro-4-formyl-2-methoxybenzonitrile a promising candidate for the synthesis of novel, fluorinated heterocyclic compounds with potential therapeutic applications.[6][7] The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9]

While, to our knowledge, the use of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in MCRs has not been explicitly reported in the literature, this guide provides detailed, proposed protocols for its application in Passerini, Ugi, and Biginelli reactions. These protocols are founded on established principles of MCRs and the known reactivity of analogous substituted benzaldehydes.[10][11][12]

Proposed Application in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a classic MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11][13] The reaction is prized for its operational simplicity and its ability to generate peptide-like scaffolds.[14]

Scientific Rationale

The electrophilicity of the carbonyl carbon in an aldehyde is a key determinant of the Passerini reaction rate. The two fluorine atoms and the nitrile group in 3,5-Difluoro-4-formyl-2-methoxybenzonitrile are expected to enhance the electrophilic character of the formyl group, potentially accelerating the reaction.

Proposed Protocol: Synthesis of a Novel α-Acyloxy Carboxamide

Reaction Scheme:

G reagent1 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile product α-Acyloxy Carboxamide Derivative reagent1->product reagent2 Carboxylic Acid (e.g., Acetic Acid) reagent2->product reagent3 Isocyanide (e.g., tert-Butyl isocyanide) reagent3->product

Caption: Proposed Passerini reaction workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometric Ratio
3,5-Difluoro-4-formyl-2-methoxybenzonitrileN/A199.131.0 eq
Acetic Acid64-19-760.051.1 eq
tert-Butyl isocyanide7188-38-783.131.1 eq
Dichloromethane (DCM), anhydrous75-09-284.93Solvent

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 mmol, 199 mg).

  • Dissolve the aldehyde in anhydrous dichloromethane (10 mL).

  • Add acetic acid (1.1 mmol, 66 mg, 0.063 mL) to the solution.

  • Add tert-butyl isocyanide (1.1 mmol, 91.4 mg, 0.124 mL) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-acyloxy carboxamide.

Proposed Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate a bis-amide, a valuable scaffold in peptidomimetic and drug-like molecule synthesis.[15][16]

Scientific Rationale

The initial step of the Ugi reaction is the formation of a Schiff base (imine) between the aldehyde and the amine.[17] The enhanced electrophilicity of the formyl group in 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is anticipated to facilitate rapid imine formation, a key intermediate in the Ugi reaction cascade.

Proposed Protocol: Synthesis of a Novel Fluorinated Bis-Amide

Reaction Scheme:

G reagent1 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile product Bis-Amide Derivative reagent1->product reagent2 Primary Amine (e.g., Benzylamine) reagent2->product reagent3 Carboxylic Acid (e.g., Acetic Acid) reagent3->product reagent4 Isocyanide (e.g., tert-Butyl isocyanide) reagent4->product

Caption: Proposed Ugi reaction workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometric Ratio
3,5-Difluoro-4-formyl-2-methoxybenzonitrileN/A199.131.0 eq
Benzylamine100-46-9107.151.0 eq
Acetic Acid64-19-760.051.0 eq
tert-Butyl isocyanide7188-38-783.131.0 eq
Methanol (MeOH), anhydrous67-56-132.04Solvent

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 mmol, 199 mg) in anhydrous methanol (10 mL).

  • Add benzylamine (1.0 mmol, 107 mg, 0.109 mL) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

  • Add acetic acid (1.0 mmol, 60 mg, 0.057 mL).

  • Add tert-butyl isocyanide (1.0 mmol, 83 mg, 0.112 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Proposed Application in the Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[12][18] DHPMs are a class of heterocyclic compounds with a wide range of biological activities.[19]

Scientific Rationale

The Biginelli reaction is typically acid-catalyzed.[18] The electron-deficient nature of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile may enhance the rate of the initial condensation steps with urea and the subsequent cyclization. The resulting DHPMs will be decorated with a unique fluorinated phenyl moiety, a desirable feature in many drug candidates.

Proposed Protocol: Synthesis of a Novel Dihydropyrimidinone

Reaction Scheme:

G reagent1 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile product Dihydropyrimidinone Derivative reagent1->product reagent2 β-Ketoester (e.g., Ethyl acetoacetate) reagent2->product reagent3 Urea reagent3->product catalyst Catalyst (e.g., HCl) catalyst->product

Caption: Proposed Biginelli reaction workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometric Ratio
3,5-Difluoro-4-formyl-2-methoxybenzonitrileN/A199.131.0 eq
Ethyl acetoacetate141-97-9130.141.0 eq
Urea57-13-660.061.5 eq
Ethanol (EtOH)64-17-546.07Solvent
Hydrochloric Acid (HCl), concentrated7647-01-036.46Catalytic amount

Procedure:

  • Combine 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (1.0 mmol, 199 mg), ethyl acetoacetate (1.0 mmol, 130 mg, 0.128 mL), and urea (1.5 mmol, 90 mg) in a 50 mL round-bottom flask.

  • Add ethanol (15 mL) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir.

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Conclusion and Future Outlook

The protocols detailed in this application note offer a roadmap for the exploration of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile as a valuable building block in multi-component reactions. The unique substitution pattern of this aldehyde is poised to deliver novel molecular scaffolds with desirable physicochemical properties for drug discovery programs. The proposed Passerini, Ugi, and Biginelli reactions are just the starting point. The versatility of this reagent likely extends to other MCRs, opening up a vast and unexplored chemical space. We encourage researchers to validate these proposed protocols and to further investigate the potential of this and other highly functionalized reagents in the quest for new therapeutic agents.

References

  • Vertex AI Search. (2026, January 17). The Role of Fluorinated Benzonitriles in Modern Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
  • ResearchGate. (n.d.). Passerini reaction involving benzoic acid (1a), benzaldehyde (2a), and....
  • National Institutes of Health. (n.d.). An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC.
  • Wikipedia. (n.d.). Passerini reaction.
  • ResearchGate. (2025, October 6). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Pendidikan Kimia. (n.d.). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions.
  • ResearchGate. (n.d.). Passerini reaction involving benzoic acid (1 a), benzaldehyde (2 a) and....
  • Asian Journal of Research in Chemistry. (n.d.).
  • Beilstein Journals. (2024, December 3).
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min.
  • National Institutes of Health. (n.d.). A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives - PMC.
  • National Institutes of Health. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • (2021, February 4). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • ChemBK. (2024, April 9). 3,5-Difluoro-2-methoxybenzonitrile.
  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • Semantic Scholar. (2023, February 8).
  • MDPI. (2023, October 30). (3+2)-Cycloadditions of Levoglucosenone (LGO)
  • MDPI. (2023, February 8).
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • (2026, January 29). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects.
  • ResearchGate. (2026, January 20). ChemInform Abstract: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Containing 1,2,3-Thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. | Request PDF.
  • MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
  • PubMed. (n.d.).
  • Frontiers. (n.d.). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.
  • JETIR.org. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (n.d.). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Chemical Science (RSC Publishing). (n.d.). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides.
  • MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles | Request PDF.
  • (2026, February 10). Visible-Light-Induced Radical [4 + 1] Annulation of Diazosulfonium Triflates with Cyclopropenes: Direct Synthesis of Benzofulven.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • MDPI. (2022, June 23).

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Troubleshooting & Optimization

troubleshooting guide for the formylation of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the formylation of substituted benzonitriles. It prioritizes the most robust industrial methods while addressing specific "pain points" reported in medicinal chemistry workflows.

Ticket Subject: Troubleshooting Guide for Converting Substituted Benzonitriles to Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

📋 Executive Summary: Triage Your Substrate

Before proceeding, verify that your chosen method aligns with your substrate's electronic and steric profile. Formylation of benzonitriles generally falls into two categories:

  • Nitrile Reduction: Converting the cyano group (-CN) directly to a formyl group (-CHO).

  • Directed Ortho Metalation (DoM): Using the nitrile (or another group) to direct a formyl group onto the ortho position of the ring, retaining the nitrile.

Method Selection Decision Tree

Use the following logic flow to select the correct protocol.

FormylationDecisionTree Start Start: Substituted Benzonitrile Goal What is your target? Start->Goal TargetCHO Target: Benzaldehyde (Convert -CN to -CHO) Goal->TargetCHO Reduction TargetOrtho Target: Formyl-Benzonitrile (Add -CHO to ring) Goal->TargetOrtho Functionalization Sensitive Contains acid-sensitive groups (e.g., acetals)? TargetCHO->Sensitive Directing Is -CN the strongest directing group? TargetOrtho->Directing DIBAL Method A: DIBAL-H Reduction (Standard, Cryogenic) Sensitive->DIBAL Yes (Workup dependent) Stephen Method B: Stephen Reduction (SnCl2/HCl, Non-cryogenic) Sensitive->Stephen No LiTMP Method C: LiTMP/DMF (Avoids nucleophilic attack on CN) Directing->LiTMP Yes nBuLi Method D: n-BuLi/DMF (Requires careful temp control) Directing->nBuLi No (Stronger DMG present)

Figure 1: Decision matrix for selecting the appropriate formylation pathway based on substrate functionality.

🛠 Module 1: The Gold Standard – DIBAL-H Reduction

Applicability: The most reliable method for converting Ar-CN to Ar-CHO in the presence of ethers, halides, and alkyl groups. Mechanism: Hydride transfer forms a stable Aluminum-Imine complex. This complex prevents further reduction (to amine) until acidic hydrolysis releases the aldehyde.

⚠️ Critical Control Points
ParameterSpecificationScientific Rationale
Temperature -78°C (Strict) At > -50°C, the Al-Imine complex can eliminate a hydride or undergo a second hydride addition, leading to the primary amine or alcohol [1].
Stoichiometry 1.0 – 1.2 eq. Excess DIBAL-H increases the risk of over-reduction to the amine.
Solvent DCM or Toluene DCM is preferred for solubility; Toluene is preferred for higher boiling points if the reaction is sluggish (but requires careful temp monitoring).
Quench Rochelle's Salt Essential to break the stable Al-O emulsions that trap product.
Standard Operating Procedure (SOP)
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in hexanes/toluene, 1.1 eq) dropwise over 30 mins. Do not let internal temp rise above -70°C.

  • Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (Note: The imine intermediate may streak; look for disappearance of SM).

  • Quench (The "Fieser" Danger Zone):

    • Standard: Add Methanol (2 eq) dropwise at -78°C to destroy excess hydride.

    • Hydrolysis:[1][2][3] Pour the cold mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Workup: Stir vigorously for 1–3 hours until two clear layers form (breaking the emulsion). Extract with DCM.[4]

🔧 Troubleshooting DIBAL-H

Issue 1: "I isolated the primary amine instead of the aldehyde."

  • Cause: Temperature spike during addition or excess reagent.

  • Fix: Ensure the internal probe reads -78°C before addition. Use exactly 1.1 eq. If the substrate is electron-deficient (e.g., p-CF3), the reduction is faster; reduce equivalents to 1.0.

Issue 2: "The reaction turned into a gelatinous brick during workup."

  • Cause: Formation of Aluminum hydroxides (

    
    ).
    
  • Fix: You skipped the Rochelle's salt.

    • Emergency Recovery: Add saturated Rochelle's salt solution and stir overnight. If time-sensitive, use the Fieser Workup : For every

      
       mmol of DIBAL used, add 
      
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water [2].[5]

Issue 3: "Low conversion of starting material."

  • Cause: Old DIBAL-H reagent (titer has dropped) or steric hindrance.

  • Fix: Titrate your DIBAL-H using iodine/triphenylphosphine or purchase fresh bottles. If sterically hindered (e.g., ortho-disubstituted), warm to -40°C strictly monitoring by TLC.

🛠 Module 2: Directed Ortho Metalation (DoM)

Applicability: When you need to introduce a formyl group ortho to the nitrile (keeping the CN group intact). Mechanism: The nitrile nitrogen coordinates Lithium, directing deprotonation at the ortho position. The resulting aryl-lithium species attacks DMF.

DoM_Mechanism Substrate Benzonitrile (Lewis Base) Complex Coordination Complex (N-Li interaction) Substrate->Complex + LiTMP (-78°C) Lithiated Ortho-Lithiated Species (Nucleophile) Complex->Lithiated Deprotonation Intermediate Hemiaminal Lithium Salt Lithiated->Intermediate + DMF Product Ortho-Formyl Benzonitrile Intermediate->Product Acid Hydrolysis

Figure 2: Pathway for introducing a formyl group via Directed Ortho Metalation.

⚠️ Critical Control Points
ParameterSpecificationScientific Rationale
Base Choice LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) n-BuLi is a nucleophile and will attack the nitrile carbon (C≡N) to form a ketone/imine.[6] LiTMP is a non-nucleophilic base that only performs deprotonation [3].
Electrophile DMF (Dimethylformamide) Standard formyl source. Must be anhydrous.
Temperature -78°C Benzyne formation (elimination of Li-CN) can occur at higher temperatures.
🔧 Troubleshooting DoM

Issue 1: "I got a ketone (phenyl butyl ketone) instead of the formylated product."

  • Cause: Nucleophilic attack on the nitrile carbon. You likely used n-BuLi.[7]

  • Fix: Switch to LiTMP or LDA . These bases are too bulky to attack the nitrile carbon but strong enough to deprotonate the ring.

Issue 2: "Lithiation occurred at the wrong position."

  • Cause: Competing Directing Groups (DMGs).

  • Fix: Consult the Snieckus DMG hierarchy [3].

    • Strong DMGs: OCONEt2, SO2tBu, Oxazolines.

    • Moderate DMGs: OMe, CN.

    • If you have an -OMe group meta to the CN, lithiation will likely occur ortho to the OMe (between the groups) due to synergistic effects.

🛠 Module 3: The Legacy Method – Stephen Reduction

Applicability: Robust for simple aromatic nitriles when cryogenic conditions are unavailable. Mechanism:


 reduces the nitrile to an imidoyl chloride, which hydrolyzes to the aldehyde.[8]
Protocol Summary
  • Dissolve nitrile in ether/HCl(g).

  • Add anhydrous

    
    .
    
  • Hydrolyze the resulting precipitate with warm water.

🔧 Troubleshooting Stephen Reduction

Issue 1: "No precipitate formed."

  • Cause: Moisture. The imidoyl chloride is moisture sensitive.

  • Fix: Ensure HCl gas is dried through a sulfuric acid trap. Use strictly anhydrous ether.

Issue 2: "Yield is very low (<30%)."

  • Cause: Electron-withdrawing substituents.[2]

  • Fix: The Stephen reduction relies on the nucleophilicity of the nitrile nitrogen. Strong EWGs (e.g.,

    
    ) deactivate the nitrile. In this case, abandon Stephen Reduction and switch to DIBAL-H. 
    

📚 References

  • Winterfeldt, E. (1975). Applications of Diisobutylaluminum Hydride (DIBAH) in Organic Synthesis.[9][10] Synthesis, 1975(10), 617-630. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard workup protocols for Aluminum Hydrides).

  • Snieckus, V. (1990).[7] Directed Ortho Metalation.[7] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879-933. Link

  • Williams, J. W. (1943).

    
    -Naphthaldehyde. Organic Syntheses, Coll. Vol. 3, p.626. (Classic Stephen Reduction protocol). Link
    

Sources

preventing decomposition of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile during purification

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Stability Profile

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a highly functionalized, electron-deficient arene. Its stability profile is dictated by the synergistic effects of the electron-withdrawing nitrile (-CN), formyl (-CHO), and fluorine substituents.

Why This Molecule Decomposes

The "di-ortho-fluoro" motif flanking the aldehyde (positions 3 and 5) creates a hyper-electrophilic carbonyl center . Unlike standard benzaldehydes, this molecule is prone to three specific degradation pathways:

  • Rapid Hydration (Gem-Diol Formation): The electron-withdrawing fluorines destabilize the carbonyl, making it highly susceptible to nucleophilic attack by water. This forms a gem-diol (hydrate) which can appear as a "gum" or "white solid" that does not move on TLC.

  • Accelerated Auto-Oxidation: The electron-deficient ring lowers the activation energy for radical formation, accelerating the conversion of the aldehyde to the corresponding carboxylic acid (3,5-difluoro-4-carboxy-2-methoxybenzonitrile) upon exposure to air.

  • Nucleophilic Aromatic Substitution (

    
    ):  The 3- and 5-fluorines are activated by the para-nitrile and ortho-formyl groups. Strong nucleophiles (amines, hydroxides) can displace a fluorine atom, destroying the core scaffold.
    

Troubleshooting Guide (FAQ)

Q1: My compound streaks badly on silica gel TLC and columns. Why?

Diagnosis: Silica-Induced Hemiacetal Formation. The silanol groups (-Si-OH) on the surface of standard silica gel are acidic and nucleophilic enough to reversibly react with the hyper-electrophilic aldehyde, causing "tailing" or irreversible adsorption. Solution:

  • Buffer the Silica: Pre-wash your silica gel with 1% triethylamine (TEA) in hexanes, but be cautious (see Q3). A safer alternative for this specific molecule is using Acid-Washed Silica (pH ~5) to prevent base-catalyzed degradation, or simply using Diatomaceous Earth (Celite) for dry-loading.

  • Switch Stationary Phase: Use neutral alumina or reverse-phase (C18) silica, which lacks the reactive silanol surface.

Q2: I see a new peak in NMR (approx. 6.0-6.5 ppm) after column chromatography. Is this an impurity?

Diagnosis: Gem-Diol (Hydrate) or Hemiacetal. If you used wet solvents or un-dried silica, the aldehyde likely hydrated.

  • Aldehyde -CHO: ~10.2 ppm (singlet).

  • Gem-Diol -CH(OH)2: ~6.0-6.5 ppm (broad singlet). Solution:

  • This is often reversible. Dissolve the compound in dry toluene and reflux with a Dean-Stark trap or store under high vacuum with

    
     to dehydrate it back to the aldehyde.
    
Q3: Can I use amines (Triethylamine/Pyridine) to neutralize the silica?

Diagnosis: High Risk of


. 
While standard protocol for acid-sensitive aldehydes suggests adding 1% TEA, this molecule has leaving groups (Fluorines) activated by a Nitrile.
Recommendation: Avoid strong amines. 
  • If buffering is absolutely necessary, use a bulky, non-nucleophilic base like 2,6-Di-tert-butylpyridine or stick to neutral alumina .

  • Better approach: Fast chromatography (<15 mins) using a gradient of Hexanes/Ethyl Acetate without modifiers.

Recommended Purification Protocols

Method A: Flash Chromatography (Modified)

Best for crude mixtures with significant impurities.

ParameterSpecificationReason
Stationary Phase Silica Gel (High Purity, 40-63 µm)Standard phase, but must be dry.
Loading Method Dry Load on Celite 545 Prevents polymerization at the head of the column.
Eluent System Hexanes : Ethyl Acetate (Gradient 0%

20%)
Avoids alcohols (MeOH/EtOH) which form acetals.
Additive None (or 0.1% Acetic Acid if streaking persists)Avoids basic degradation.
Flow Rate HighMinimize residence time on silica.

Step-by-Step:

  • Dissolve crude material in minimal DCM.

  • Add Celite 545 (2g per 1g of crude).

  • Concentrate to dryness on a rotovap (bath < 30°C).

  • Load the powder onto a pre-packed silica column.

  • Elute rapidly with Hexanes/EtOAc.

  • Pool fractions and evaporate immediately at

    
    C.
    
Method B: Recrystallization (Preferred)

Best for >85% purity material to avoid silica entirely.

Solvent System: Heptane / Isopropyl Acetate (or Toluene). Note: Avoid Methanol/Ethanol to prevent hemiacetal formation.

  • Dissolve crude solid in minimal hot Isopropyl Acetate (60°C).

  • Slowly add hot Heptane until turbidity persists.

  • Allow to cool to Room Temp, then 4°C.

  • Filter under Argon/Nitrogen blanket to prevent oxidation of the wet filter cake.

Decomposition & Decision Pathways (Visualized)

Figure 1: Degradation Mechanisms

This diagram illustrates the three critical failure modes for 3,5-Difluoro-4-formyl-2-methoxybenzonitrile.

DegradationPathways Target Target Molecule (Aldehyde) Oxidation Carboxylic Acid (Irreversible) Target->Oxidation Air/O2 + Light Hydration Gem-Diol / Hydrate (Reversible) Target->Hydration H2O (Silica/Solvent) SNAr Defluorinated Adduct (Irreversible) Target->SNAr Nucleophiles (R-NH2, OH-) Hydration->Target Heat/Vacuum (-H2O)

Caption: Pathways of decomposition. Red nodes indicate irreversible product loss; yellow indicates reversible hydration.

Figure 2: Purification Decision Tree

Follow this logic to select the safest purification method.

PurificationLogic Start Crude Mixture PurityCheck Purity > 85%? Start->PurityCheck Recryst Recrystallization (Heptane/Toluene) PurityCheck->Recryst Yes Column Is impurity polar? PurityCheck->Column No ReversePhase Reverse Phase (C18) Acetonitrile/Water (Acidic) Column->ReversePhase Yes (Polar impurities) NormalPhase Silica Gel (Dry Load on Celite) Column->NormalPhase No (Non-polar impurities)

Caption: Decision matrix for purification. Prioritize recrystallization to avoid silica contact.

References & Authoritative Sources

  • Organic Syntheses, Vol. 101, pp. 542-563 (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.[1] (Detailed protocols on handling fluorinated benzonitriles and silica purification). [2]

  • BenchChem Technical Guide: 4-Formyl-3-methoxybenzonitrile. Physical properties and handling of the mono-methoxy analog, highlighting sensitivity to oxidation.

  • Cardiff University Research Repository (2020). The benzaldehyde oxidation paradox: Mechanisms of autoxidation and inhibition. (Explains the radical mechanism of aldehyde degradation).

  • Google Patents: EP4286368A1. Process for production of 4-formyl-3-methoxybenzonitrile.[3][4] (Industrial purification data for similar electron-deficient aldehydes).

Sources

Technical Support Center: Catalyst Optimization for 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 3,5-Difluoro-4-formyl-2-methoxybenzonitrile presents a classic "crowded ring" problem. The presence of a nitrile group (-CN) precludes standard lithiation/formylation routes due to the risk of nucleophilic attack on the nitrile (dimerization). Consequently, the industry standard involves Palladium-Catalyzed Carbonylative Formylation of the aryl bromide precursor (4-bromo-3,5-difluoro-2-methoxybenzonitrile).

The Optimization Bottleneck: Users frequently report stalling conversions at low catalyst loadings (<1 mol%). This is rarely a thermodynamic issue but rather a kinetic stability failure where the active Pd(0) species aggregates into inactive Pd-black before the reaction completes. This guide focuses on stabilizing the catalytic cycle to enable lower loadings (0.1 – 0.5 mol%) without sacrificing yield.

Key Reaction Parameters
ParameterStandard ConditionOptimized Condition (Low Loading)Rationale
Catalyst Precursor Pd(OAc)₂Pd(OAc)₂ or [(Cinnamyl)PdCl]₂ Acetate is cheaper, but Cinnamyl dimer initiates faster at lower temps.
Ligand PPh₃Xantphos or CataCXium® A Bidentate/bulky ligands prevent Pd-black formation at low concentration.
CO Source CO Gas (10 bar)CO Gas (5 bar) or Phenyl Formate Lower pressure prevents "CO poisoning" of the catalyst active site.
Reductant H₂Triethylsilane (Et₃SiH) Silanes avoid hydrogenation of the nitrile group (chemoselectivity).

Interactive Troubleshooting Guide (Q&A)

Category A: Catalyst Life-Cycle & Loading

Q1: I dropped my Pd loading from 2.0 mol% to 0.5 mol%, and the reaction stalled at 60% conversion. Adding more catalyst later didn't help. Why?

A: This is a classic symptom of Catalyst Death via Aggregation .

  • The Mechanism: At low loadings, the concentration of Pd is insufficient to maintain the equilibrium favoring the monomeric active species

    
    . The equilibrium shifts toward metallic clusters (
    
    
    
    ), which precipitate as inactive Pd-black.
  • The Fix: You cannot simply add more catalyst to a "dead" mixture easily because the precipitated Pd-black can actually catalyze the decomposition of the new Pd source.

  • Protocol Adjustment:

    • Switch to a ligand with a wider bite angle (e.g., Xantphos ) which chelates Pd more tightly than monodentate phosphines.

    • "Ramp-in" Heating: Do not plunge the catalyst into a hot mixture. Heat gradually to allow proper ligation before the reduction of Pd(II) to Pd(0) occurs.

Q2: How do I calculate the minimum effective loading (Turnover Number - TON) for this specific substrate?

A: Do not guess. Perform a Reaction Profiling Experiment .

  • Run the reaction at 1.0 mol% and sample every 15 minutes.

  • Plot ln[Substrate] vs. Time.

  • If the plot is linear, the reaction is zero-order in catalyst deactivation (robust).

  • If the plot curves downward (rate decreases faster than substrate consumption), your catalyst is dying.

  • Formula: Target Loading (mol%) =

    
    .
    
Category B: Selectivity & Side Reactions

Q3: I am seeing significant amounts of the de-halogenated byproduct (3,5-difluoro-2-methoxybenzonitrile) instead of the aldehyde. Is the catalyst loading too high?

A: No, this is usually caused by Hydrogen Starvation or Ligand Mismatch , not loading.

  • The Cause: If the CO insertion step is slow (rate-limiting), the intermediate Aryl-Pd-H species (formed if H2 is present) will undergo reductive elimination to form the de-halogenated product before CO can insert.

  • The Fix:

    • Increase CO Pressure slightly (to 5-7 bar) to accelerate insertion.

    • Switch Reductant: Move from H₂ gas to Triethylsilane (Et₃SiH) . Silane reduction proceeds via a different mechanism that is less prone to direct proto-dehalogenation in the absence of CO insertion.

Q4: My product has a new impurity that looks like a dimer. What is happening?

A: This is likely Homocoupling (Biaryl formation) .

  • The Cause: This occurs when the catalyst loading is too high or the reductant is added too slowly. Two Ar-Pd-X species disproportionate.

  • The Fix: Reduce Pd loading. High catalyst concentration favors bimolecular decomposition pathways. Ensure your CO source is present before heating.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile via Pd-Catalyzed Carbonylation. Scale: 10 mmol (Optimization Scale).

  • Setup: Flame-dry a 50 mL stainless steel autoclave or high-pressure glass reactor (e.g., Fisher-Porter bottle).

  • Reagent Charging (Glovebox or Argon Stream):

    • Add 4-bromo-3,5-difluoro-2-methoxybenzonitrile (2.48 g, 10 mmol).

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 0.5 mol% ).

    • Add Xantphos (43.4 mg, 0.075 mmol, 1.5 equiv relative to Pd). Note: Excess ligand stabilizes low Pd loading.

    • Add Sodium Formate (1.02 g, 15 mmol) OR prepare for CO gas feed.

    • Add solvent: Anhydrous DMF (20 mL). DMF promotes the solubility of the polar catalytic complex.

  • Activation:

    • Add Acetic Anhydride (2.0 equiv) if using Sodium Formate (generates CO in situ).

    • Alternatively, seal reactor and pressurize with CO gas (5 bar) .

  • Reaction:

    • Add Triethylsilane (1.1 equiv) via syringe.

    • Heat to 80°C . Stirring rate must be >800 RPM (gas-liquid mass transfer is critical).

    • Monitor via HPLC at 2, 4, and 6 hours.

  • Workup:

    • Cool to RT. Vent CO carefully (fume hood!).

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

    • Concentrate and crystallize/column.[1]

Visualization: Catalytic Cycle & Optimization Workflow

Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the catalytic cycle, highlighting where "Catalyst Death" occurs if loading is insufficient.

CatalyticCycle Precursor Pd(OAc)2 + Ligand ActiveCat Active Species [L-Pd(0)] Precursor->ActiveCat Activation OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + Ar-Br PdBlack Pd Black (Inactive Aggregates) ActiveCat->PdBlack Low Ligand/Pd Ratio or Low Loading COInsert CO Insertion Ar-CO-Pd(II)-Br OxAdd->COInsert + CO Dehalo Side Product: Ar-H (Dehalogenation) OxAdd->Dehalo H2 present No CO Insertion TransMet Transmetallation/Reduction Ar-CO-Pd(II)-H COInsert->TransMet + Silane/H2 ProductRel Reductive Elimination Product: Ar-CHO TransMet->ProductRel - HBr ProductRel->ActiveCat Regeneration

Caption: Figure 1. The Pd-catalyzed formylation cycle. Red dashed lines indicate critical failure modes: catalyst aggregation (Pd Black) at low loadings and dehalogenation if CO insertion is rate-limiting.

Figure 2: Optimization Decision Tree

Follow this logic to determine the optimal loading for your specific batch.

OptimizationTree Start Start Optimization Target: <0.5 mol% Check1 Run Pilot @ 1.0 mol% Measure Initial Rate Start->Check1 Decision1 Is Conversion >95%? Check1->Decision1 PathA Reduce Loading to 0.25 mol% Increase Temp +10C Decision1->PathA Yes PathB Check Ligand Effect Switch to Bidentate Decision1->PathB No (Stalled) Decision2 Stall observed? PathA->Decision2 PathB->Check1 Retry ResultA Stalling? Fix1 Add 20% more Ligand (Stabilize Pd0) Decision2->Fix1 Yes Fix2 Success! Lock Process Decision2->Fix2 No

Caption: Figure 2. Stepwise decision tree for reducing catalyst loading while maintaining conversion.

References

  • Beller, M., et al. (2018). Palladium-Catalyzed Carbonylations: Reactions of Haloarenes with Carbon Monoxide. Chemical Reviews. [Link]

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Focus on Ligand Effects in Pd Catalysis). [Link]

  • Ashfield, L. J., & Barnard, C. F. (2007). Org.[2][3] Process Res. Dev. "Optimization of Catalyst Loading in Pharmaceutical Manufacturing." (General principles of Pd removal and loading). [Link]

  • Sumitomo Chemical Co. (2016). Process for preparing 4-formyl-3-methoxybenzonitrile derivatives. US Patent 2016/0237033 A1.
  • Peloton Therapeutics. (2019).[4] HIF-2α Inhibitor PT2977 Synthesis. Journal of Medicinal Chemistry. (Detailed synthesis of difluoro-benzonitrile intermediates). [Link][4]

Sources

Validation & Comparative

comparing the reactivity of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile with other benzaldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile , comparing it against standard benzaldehyde derivatives.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The "Dual-Electrophile" Scaffold

3,5-Difluoro-4-formyl-2-methoxybenzonitrile (hereafter referred to as DFMB ) represents a highly specialized "Goldilocks" scaffold in drug discovery. Unlike standard benzaldehydes, DFMB possesses two distinct electrophilic vectors:

  • The Super-Activated Aldehyde (C4): Flanked by two ortho-fluorine atoms, the carbonyl carbon is exceptionally electrophilic, facilitating rapid reversible covalent binding (Schiff base formation) or Knoevenagel condensations.

  • The SNAr "Trap" (C5-F): The specific substitution pattern creates a liability for Nucleophilic Aromatic Substitution (SNAr), particularly at the C5 position, which can be exploited for irreversible cysteine targeting or must be mitigated during synthesis.

This guide compares DFMB with Benzaldehyde (BA) , 4-Fluorobenzaldehyde (4-FBA) , and 2,6-Difluorobenzaldehyde (2,6-DFBA) to assist in rational scaffold selection.

Electronic & Steric Landscape

To understand the reactivity, one must map the electronic vectors. The molecule is a pentasubstituted benzene ring where every position exerts a push-pull effect.

Structural Activation Map
  • C4-Formyl (CHO): The primary reactive center. Its electrophilicity is supercharged by the inductive electron-withdrawing effect (-I) of the two ortho-fluorines (C3, C5).

  • C5-Fluoro: This fluorine is sterically accessible (flanked by H and CHO) and electronically activated by the ortho-formyl and meta-nitrile groups. It is a prime site for SNAr displacement.

  • C3-Fluoro: While electronically identical to C5, it is sterically shielded by the bulky ortho-methoxy group (C2), making it less reactive toward nucleophiles.

  • C2-Methoxy: Acts as a steric block and a mild electron donor by resonance, slightly tempering the ring's electron deficiency compared to a hypothetical trifluoro-analog.

Reactivity Logic Diagram

The following diagram illustrates the causal relationships between the substituents and the observed reactivity.

ReactivityMap Molecule 3,5-Difluoro-4-formyl- 2-methoxybenzonitrile OrthoF Ortho-Fluorines (C3, C5) Molecule->OrthoF Contains Sterics Steric Shielding (C2-OMe) Molecule->Sterics C2-OMe Aldehyde C4-Aldehyde Reactivity OrthoF->Aldehyde Inductive Effect (-I) Increases Electrophilicity SNAr SNAr Susceptibility (C5) OrthoF->SNAr Leaving Group Activation outcomes High Knoevenagel Rate Rapid Schiff Base Formation Aldehyde->outcomes side_reaction Thiol/Amine Displacement (Irreversible) SNAr->side_reaction Sterics->SNAr Blocks C3 Attack

Figure 1: Mechanistic pathways driving the dual reactivity of DFMB.

Comparative Reactivity Data

The table below contrasts DFMB with common alternatives. Note the "Activation Score," a composite metric of electrophilicity derived from Hammett substituent constants (


).
FeatureBenzaldehyde4-Fluorobenzaldehyde2,6-DifluorobenzaldehydeDFMB (Target)
Aldehyde Electrophilicity ModerateModerate-HighHighVery High
Ortho-Substituents H, HH, HF, FF, F
SNAr Liability NegligibleLow (requires harsh conditions)ModerateHigh (at C5)
Hydrate Stability LowLowModerateHigh (forms gem-diol)
Primary Application General IntermediateFluorine ScanCovalent FragmentDual-Warhead / PROTACs

Critical Insight: The presence of the Nitrile (CN) at C1 in DFMB adds a global electron-withdrawing vector that 2,6-difluorobenzaldehyde lacks, making DFMB significantly more prone to nucleophilic attack at both the carbonyl and the ring carbons.

Experimental Case Studies & Protocols

Case Study A: Enhanced Knoevenagel Condensation

Due to the highly electron-deficient nature of the aldehyde carbon, DFMB undergoes condensation reactions (e.g., with malononitrile or 1,3-dicarbonyls) significantly faster than unsubstituted benzaldehydes. This is advantageous for synthesizing vinyl-nitrile warheads or heterocycles.

Protocol: Rapid Knoevenagel Condensation

  • Objective: Condensation with Malononitrile.

  • Standard Condition: Ethanol, catalytic piperidine, RT.

  • Observation:

    • Benzaldehyde:[1] Requires 1-2 hours, often mild heating.

    • DFMB: Reaction is often exothermic and complete within 5-15 minutes at Room Temperature.

  • Step-by-Step:

    • Dissolve DFMB (1.0 eq) and Malononitrile (1.0 eq) in Ethanol (5 mL/mmol).

    • Add Piperidine (0.05 eq) dropwise. Caution: Watch for exotherm.

    • Stir for 10 minutes. Product typically precipitates immediately.

    • Filter and wash with cold ethanol.

Case Study B: The SNAr Liability (Cysteine Trap)

Researchers attempting reductive amination often observe "decomposition" or "multiple spots" on TLC. This is frequently due to the solvent (e.g., alcohol) or the amine nucleophile displacing the C5-fluorine.

Self-Validating Stability Protocol: Before using DFMB in complex steps, validate its stability against your nucleophile.

  • Setup: Dissolve DFMB (10 mM) in DMSO-d6.

  • Challenge: Add 1.0 equivalent of Benzylamine or Glutathione (GSH).

  • Monitor: Run 1H-NMR or 19F-NMR immediately and at 1 hour.

    • Success (Aldehyde reaction only): Shift in CHO peak (~10 ppm to ~8.5 ppm for imine).

    • Failure (SNAr): Loss of one Fluorine signal in 19F-NMR (integration changes from 2F to 1F) and appearance of new aromatic peaks.

Synthesis & Handling Recommendations

Oxidation Sensitivity

Electron-poor aldehydes are prone to auto-oxidation to carboxylic acids.

  • Storage: Store DFMB under Argon/Nitrogen at -20°C.

  • Purification: Avoid silica gel chromatography with methanol/ammonia, as basic silica can catalyze hydration or SNAr. Use neutral alumina or rapid filtration if possible.

Recommended Solvents
  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Avoid: Alcohols (MeOH, EtOH) with strong bases (formation of hemiacetals/acetals is rapid and equilibrium favors the acetal more than usual).

References

  • Reactivity of Electron-Deficient Benzaldehydes

    • Benchchem.[2] "A Comparative Guide to the Reactivity of Substituted Benzaldehydes."

  • SNAr Mechanisms in Polyfluorinated Systems

    • Chemical Communications.[3][4] "Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes."

    • [Link]

  • Covalent Warhead Design (Aldehydes vs. SNAr)

    • Journal of Medicinal Chemistry.[5] "Targeted Covalent Inhibitors: Rational Design and Chemical Biology."

    • [Link]

  • Synthesis of Difluorovinyl Benzonitriles (Wittig Protocols)

    • Organic Syntheses.[3] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." (Provides handling data for 4-formylbenzonitrile analogs).

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A Comparative Guide to the Synthesis of Substituted Formylbenzonitriles: Formylation vs. Cyanation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted formylbenzonitriles are a pivotal class of bifunctional aromatic compounds, serving as indispensable building blocks in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and functional materials. Their unique molecular architecture, featuring both an electrophilic aldehyde and a versatile nitrile group, allows for intricate molecular elaborations and the construction of complex heterocyclic systems. The strategic placement of these functional groups, along with other substituents on the benzene ring, is crucial for modulating the biological activity and physicochemical properties of the target molecules. Consequently, the development of efficient and selective synthetic routes to access these valuable intermediates is of paramount importance to researchers in both academic and industrial settings.

This technical guide provides a comprehensive and objective comparison of the two primary synthetic strategies for the preparation of substituted formylbenzonitriles: the direct formylation of substituted benzonitriles and the cyanation of substituted benzaldehydes. By delving into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to make informed decisions in their synthetic endeavors. We will explore key named reactions, present comparative experimental data, and provide detailed protocols for the synthesis of illustrative examples, including 2-formyl-3-methylbenzonitrile and 4-formyl-2-methoxybenzonitrile, the latter being a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of substituted formylbenzonitriles can be broadly approached from two opposing, yet complementary, directions. The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

G cluster_0 Strategy 1: Formylation of Benzonitriles cluster_1 Strategy 2: Cyanation of Benzaldehydes Substituted Benzonitrile Substituted Benzonitrile Formylation Formylation Substituted Benzonitrile->Formylation Electrophilic Aromatic Substitution Substituted Formylbenzonitrile Substituted Formylbenzonitrile Formylation->Substituted Formylbenzonitrile Substituted Benzaldehyde Substituted Benzaldehyde Cyanation Cyanation Substituted Benzaldehyde->Cyanation Nucleophilic Substitution/Cross-Coupling Cyanation->Substituted Formylbenzonitrile

Caption: The two primary retrosynthetic approaches for substituted formylbenzonitriles.

Strategy 1: Formylation of Substituted Benzonitriles

This approach involves the direct introduction of a formyl group onto a pre-existing substituted benzonitrile ring. This is typically achieved through electrophilic aromatic substitution reactions. The success of this strategy is highly dependent on the electronic nature of the substituents on the benzonitrile ring, as the cyano group is a moderately deactivating and meta-directing group.

Key Methodologies:

  • Vilsmeier-Haack Reaction: This is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] While effective for activated systems, the strongly acidic conditions can be a limitation for sensitive substrates. The electrophilicity of the Vilsmeier reagent is generally lower than that of acylium ions in Friedel-Crafts reactions, making it more selective.[3]

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[4][5][6] It is particularly effective for the formylation of electron-rich aromatic compounds like phenols and mesitylene.[6] Recent studies have also explored the Rieche formylation of arylboronic acids.[7]

  • Ortho-Formylation of Phenols: For hydroxy-substituted benzonitriles, a specific and highly regioselective ortho-formylation can be achieved using paraformaldehyde in the presence of magnesium chloride and triethylamine. This method, often referred to as the Casnati–Skattebøl reaction, provides a mild and efficient route to salicylaldehyde derivatives.

Advantages:

  • Direct and often single-step introduction of the formyl group.

  • Well-established and widely documented procedures.

  • Good regioselectivity can be achieved with appropriate directing groups.

Disadvantages:

  • Generally limited to benzonitriles with electron-donating or weakly deactivating substituents to overcome the deactivating effect of the cyano group.

  • Harsh reaction conditions (e.g., strong acids, high temperatures) may not be suitable for complex molecules with sensitive functional groups.

  • Regiocontrol can be challenging in the absence of strong directing groups, potentially leading to mixtures of isomers.

Strategy 2: Cyanation of Substituted Benzaldehydes

This strategy involves the introduction of a cyano group onto a substituted benzaldehyde precursor. This can be achieved through several methods, most notably through the conversion of a halogenated benzaldehyde to the corresponding nitrile via transition-metal-catalyzed cross-coupling reactions.

Key Methodologies:

  • Palladium-Catalyzed Cyanation of Aryl Halides: This has emerged as a powerful and versatile method for the synthesis of aryl nitriles due to its broad substrate scope and high functional group tolerance.[8][9] Aryl bromides and iodides are common substrates, and various cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic alternative to simple alkali metal cyanides.[8] The choice of ligand is crucial for the efficiency of the catalytic cycle.

  • Conversion of Aldehydes to Nitriles via Oximes: A classical two-step approach involves the conversion of the benzaldehyde to its corresponding aldoxime, followed by dehydration to the nitrile. A variety of dehydrating agents can be used for this transformation. More recently, one-pot procedures have been developed to streamline this process.[10]

  • Sandmeyer Reaction: This classic reaction allows for the conversion of an amino group on a benzaldehyde to a nitrile via a diazonium salt intermediate. While a robust method, it requires the corresponding amino-substituted benzaldehyde as a starting material.[9]

Advantages:

  • Excellent functional group tolerance, particularly with modern palladium-catalyzed methods.

  • Applicable to a wide range of substituted benzaldehydes, including those with electron-withdrawing groups.

  • Milder reaction conditions are often possible compared to electrophilic formylation.

Disadvantages:

  • Often requires a multi-step synthesis, starting from a halogenated or amino-substituted precursor.

  • The use of toxic cyanide reagents is a significant safety and environmental concern, although less toxic alternatives are being developed.

  • Catalyst cost and removal can be a consideration for large-scale synthesis.

Comparative Data and Performance Analysis

To provide a clearer comparison of these two strategies, the following table summarizes the typical reaction conditions and reported yields for the synthesis of various substituted formylbenzonitriles.

Target CompoundStarting MaterialSynthetic RouteKey ReagentsConditionsYield (%)Reference
2-Formyl-3-methylbenzonitrile 3-MethylbenzonitrileFormylation---[11]
4-Formyl-2-methoxybenzonitrile 4-Methyl-3-methoxybenzonitrileBromination & HydrolysisNBS, AIBN; AgNO₃, EtOH/H₂OReflux-[12]
4-Formyl-2-methoxybenzonitrile tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylateOxidative CleavageNaIO₄, OsO₄ (cat.)RT71[12][13]
4-Cyanobenzaldehyde 4-BromobenzaldehydePd-catalyzed CyanationZn(CN)₂, Pd₂(dba)₃, dppfDMF, 120 °C88[1]
Generic Aryl Nitrile Aryl ChloridePd-catalyzed CyanationK₄[Fe(CN)₆], Pd(OAc)₂, CM-phosToluene/H₂O, 70 °Cup to 99[8]
Generic Aryl Aldehyde Electron-rich AreneVilsmeier-HaackDMF, POCl₃0 °C to RT77 (general)[8]
Salicylaldehyde Derivatives PhenolsOrtho-formylationParaformaldehyde, MgCl₂, Et₃NAcetonitrile, RefluxExcellent[14]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of an Activated Benzonitrile (General Procedure)

This protocol is a representative example of the direct formylation of an electron-rich benzonitrile derivative.

Materials:

  • Substituted Benzonitrile (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (10 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Sodium acetate

  • Dichloromethane

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a stirred solution of the substituted benzonitrile in DMF at 0 °C, add POCl₃ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Vilsmeier-Haack Formylation Workflow Start Start Reactant_Mixing Mix Substituted Benzonitrile and DMF at 0°C Start->Reactant_Mixing Reagent_Addition Add POCl3 dropwise Reactant_Mixing->Reagent_Addition Reaction Stir at RT for 4-6h Reagent_Addition->Reaction Quenching Pour onto ice and neutralize with NaOAc Reaction->Quenching Extraction Extract with CH2Cl2 Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Protocol 2: Palladium-Catalyzed Cyanation of a Substituted Bromobenzaldehyde (General Procedure)

This protocol illustrates the synthesis of a substituted formylbenzonitrile from a halogenated benzaldehyde precursor.

Materials:

  • Substituted Bromobenzaldehyde (1.0 equiv)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Ligand (e.g., dppf, Xantphos) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the substituted bromobenzaldehyde, K₄[Fe(CN)₆], Pd(OAc)₂, the ligand, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF and water via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Palladium-Catalyzed Cyanation Workflow Start Start Reactant_Loading Load reactants, catalyst, ligand, and base into Schlenk tube Start->Reactant_Loading Inert_Atmosphere Evacuate and backfill with inert gas Reactant_Loading->Inert_Atmosphere Solvent_Addition Add DMF and water Inert_Atmosphere->Solvent_Addition Reaction Heat at 100-120°C for 12-24h Solvent_Addition->Reaction Workup Dilute with EtOAc and water, separate layers Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A general experimental workflow for the palladium-catalyzed cyanation of an aryl bromide.

Conclusion and Future Perspectives

The synthesis of substituted formylbenzonitriles can be effectively achieved through two principal strategies: direct formylation of benzonitriles and cyanation of benzaldehydes. The choice of the optimal route is a nuanced decision that hinges on a careful evaluation of substrate availability, desired substitution patterns, functional group compatibility, and scalability.

The formylation approach, particularly the Vilsmeier-Haack and Rieche reactions, offers a direct entry to the target molecules but is generally best suited for electron-rich benzonitriles. In contrast, the cyanation of substituted benzaldehydes, especially through modern palladium-catalyzed cross-coupling reactions, provides a more versatile and milder alternative with broader functional group tolerance, albeit often requiring multi-step sequences.

Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems for both formylation and cyanation reactions. This includes the use of earth-abundant metal catalysts, greener solvents, and safer, non-toxic reagents. Furthermore, the development of novel one-pot procedures that combine multiple synthetic steps will be crucial for improving the overall efficiency and atom economy of these important transformations. As the demand for complex and highly functionalized molecules continues to grow, the strategic and innovative synthesis of substituted formylbenzonitriles will undoubtedly remain a vibrant and critical area of chemical research.

References

  • Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. (n.d.). University of Sheffield. Retrieved February 15, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society, 133(5), 1634–1637. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name Reaction. Retrieved February 15, 2026, from [Link]

  • Cyanation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • García, O., Nicolás, E., & Albericio, F. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(34), e202302100. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102–105. [Link]

  • Rieche formylation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Formylation. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. [Link]

  • Rajendra, M. A., et al. (2020). Palladium-catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ChemistrySelect, 5(29), 8968-8972. [Link]

  • Proposed mechanism for the formylation of 4-OMe- and 3-OMe-phenyl boronic acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rieche Formylation. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331. [Link]

  • Mousavi, M. S., di Mola, A., & Massa, A. (2022). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2-bromo benzaldehydes in the synthesis of 2-cyanobenzaldehydes. [Figure]. In Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. [Link]

  • Sofighaderi, S., & Setamdideh, D. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. Oriental Journal of Chemistry, 29(3), 1135-1137. [Link]

  • Reddy, G. S., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 58(8), 1081-1084. [Link]

  • Cyanosilylation of benzaldehyde with trimethylsilyl cyanide (TMSCN) with coordination polymer 1 or 2 as catalyst a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • 2-Phenylbutyronitrile. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Protsailo, L. V., & Kurmach, V. A. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4974–4989. [Link]

  • Method for the preparation of 2 hydroxybenzonitrile. (1997). U.S.
  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-methylbenzonitrile. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Cyanation of Arenes via Iridium-Catalyzed Borylation. (n.d.). University of Pennsylvania ScholarlyCommons. Retrieved February 15, 2026, from [Link]

  • Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-methoxybenzonitrile on 10 mmol scale. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-Formyl-2-methoxybenzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563. [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262. [Link]

  • Benzaldehyde, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (2007).

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Comparative Spectroscopic Guide: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a highly specialized pharmacophore, often utilized as a scaffold in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Pemigatinib analogs). Its structural complexity—featuring a deactivated aromatic ring populated by four distinct functional groups (Nitrile, Methoxy, Aldehyde, Fluorine)—presents unique spectroscopic challenges.

This guide provides a technical comparison between the target molecule and its two primary synthetic precursors:

  • The "Proton" Precursor: 3,5-Difluoro-2-methoxybenzonitrile (Pre-formylation).

  • The "Halo" Precursor: 4-Bromo-3,5-difluoro-2-methoxybenzonitrile (Pre-lithiation/metallation).

The accurate differentiation of these species is critical for validating the success of formylation reactions (e.g., Bouveault reaction or DMF quench of lithiated species).

Synthetic Pathways & Precursor Identification

To understand the spectral differences, we must first visualize the structural evolution. The target is typically accessed via Route A (Lithiation-Formylation) or Route B (Metal-Halogen Exchange-Formylation).

SynthesisPathways PrecursorH Precursor A (3,5-Difluoro-2-methoxybenzonitrile) [Ar-H at C4] Intermediate Lithiated Intermediate (Ar-Li) PrecursorH->Intermediate 1. LDA/TMP (Deprotonation) PrecursorBr Precursor B (4-Bromo-3,5-difluoro-2-methoxybenzonitrile) [Ar-Br at C4] PrecursorBr->Intermediate 1. n-BuLi (Li-Hal Exchange) Target TARGET PRODUCT (3,5-Difluoro-4-formyl-2-methoxybenzonitrile) [Ar-CHO at C4] Intermediate->Target 2. DMF (Formyl Source) 3. H3O+ Quench

Figure 1: Common synthetic pathways showing the structural evolution at the C4 position.

Comparative Spectroscopic Data

The following data sets highlight the definitive signals required to confirm conversion.

A. Infrared (IR) Spectroscopy Comparison

The IR spectrum provides the fastest "quick-check" for reaction success. The emergence of the carbonyl stretch is the primary indicator.

Functional GroupPrecursor A (H-Form)Precursor B (Br-Form)Target (Aldehyde) Diagnostic Note
Nitrile (C≡N) ~2235 cm⁻¹ (Sharp)~2235 cm⁻¹ (Sharp)~2235 cm⁻¹ (Sharp) Present in all; confirms scaffold integrity.
Carbonyl (C=O) AbsentAbsent1695–1710 cm⁻¹ (Strong) Primary Indicator. The appearance of this peak confirms formylation.
C-H (Aldehyde) AbsentAbsent2750 & 2850 cm⁻¹ (Weak) "Fermi doublet" characteristic of aldehydes.
C-F Stretch 1000–1400 cm⁻¹1000–1400 cm⁻¹1000–1400 cm⁻¹ Broad/Strong. Shifts slightly due to electron-withdrawing CHO.
B. ¹H NMR Spectroscopy Comparison (400 MHz, CDCl₃)

NMR offers definitive structural proof. The symmetry of the molecule changes, and the chemical environment of the aromatic ring is drastically altered by the electron-withdrawing formyl group.

Proton EnvironmentPrecursor A (H-Form)Target (Aldehyde) Δ (Shift Change)
Aldehyde (-CHO) Absent10.25 ppm (s/t) New Signal. Diagnostic peak. May show small coupling to F (J~1-2 Hz).
Aromatic C4-H ~6.90 ppm (t, J~9Hz)AbsentLoss of Signal. The triplet at C4 disappears upon substitution.
Aromatic C6-H ~7.15 ppm (dd)~7.55 ppm (dd) Downfield Shift. The C6 proton shifts downfield (~0.4 ppm) due to the electron-withdrawing CHO group.
Methoxy (-OCH₃) ~4.05 ppm (s)~4.15 ppm (s) Minor downfield shift.

Key Mechanistic Insight: In Precursor A, the proton at C4 is flanked by two fluorine atoms, resulting in a distinct triplet (or triplet of doublets) due to strong H-F coupling (JH-F ≈ 8–10 Hz). In the Target, this signal vanishes, and the remaining C6 proton simplifies to a doublet of doublets (coupling with F5 and potentially F3).

C. ¹⁹F NMR Trends

Fluorine NMR is highly sensitive to electronic changes at the ortho position.

  • Precursor A: The two fluorines (F3, F5) are chemically non-equivalent but have similar environments.

  • Target: The introduction of the carbonyl group at C4 (between the two fluorines) exerts a strong desheilding effect. Expect a significant shift (typically 10–15 ppm) compared to the precursor.

Experimental Protocols

Protocol 1: In-Process Control (IPC) via TLC & Stain

Since both precursors and the target are nitriles, standard UV visualization is effective, but specific stains help differentiate the aldehyde.

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexanes:Ethyl Acetate (80:20 v/v).

  • Visualization:

    • UV (254 nm): All compounds absorb. The Target will likely have a lower R_f (more polar) than Precursor A or B.

    • 2,4-DNP Stain: Dip and heat.

      • Precursors: No color change (remains yellow/orange background).

      • Target:Distinct Orange/Red Spot (hydrazone formation with aldehyde).

Protocol 2: Analytical 1H NMR Setup

To ensure accurate integration of the aldehyde proton vs. the aromatic regioisomer.

  • Sample Prep: Dissolve ~10 mg of crude isolate in 0.6 mL CDCl₃. Ensure the solution is clear; filter through cotton if salts (LiCl/LiBr) remain.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): ≥ 5 seconds (Aldehyde protons can have long T1 relaxation times; insufficient delay leads to under-integration).

    • Scans: 16–32.

  • Processing:

    • Reference residual CHCl₃ to 7.26 ppm.

    • Critical Check: Integrate the OMe signal (set to 3.00). Check the Aldehyde signal (should be 1.00).[1] If Aldehyde is < 0.9, oxidation may be incomplete or side reactions occurred.

Decision Logic for Product Verification

Use this workflow to validate the synthesis outcome objectively.

SpectralLogic Start Crude Product Isolated IR_Check Step 1: IR Spectrum Is there a peak at ~1700 cm⁻¹? Start->IR_Check NMR_Check Step 2: 1H NMR Is there a signal at >10.0 ppm? IR_Check->NMR_Check Yes Fail_NoRxn FAILED: Recovered Starting Material IR_Check->Fail_NoRxn No (Only 2235 cm⁻¹) ArH_Check Step 3: Aromatic Region Is the triplet at ~6.9 ppm (C4-H) GONE? NMR_Check->ArH_Check Yes NMR_Check->Fail_NoRxn No Purity_Check Step 4: Integration Ratio CHO : OMe = 1 : 3? ArH_Check->Purity_Check Yes Fail_Mix FAILED: Mixture/Incomplete Conv. ArH_Check->Fail_Mix No (Triplet remains) Success CONFIRMED TARGET 3,5-Difluoro-4-formyl-2-methoxybenzonitrile Purity_Check->Success Yes Purity_Check->Fail_Mix No

Figure 2: Logical workflow for spectroscopic validation of the target molecule.

References

  • Sigma-Aldrich. 4-Formyl-2-methoxybenzonitrile Product Analysis (Analog Reference). Retrieved from (General spectral analog data).

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Benzonitriles and Fluorinated Aromatics. NIST Chemistry WebBook. Retrieved from .

  • Reich, H. J.Bordwell pKa Table and NMR Shift Data (Substituent Effects). University of Wisconsin-Madison. (Standard reference for calculating substituent shielding/deshielding effects on Ar-H and Ar-F).
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org.[1][2] Synth. 2024, 101, 542-563.[1] Retrieved from (Provides context on handling fluorinated benzonitrile precursors).

  • ChemicalBook. 3,5-Difluoro-2-methoxybenzonitrile Properties and Synthesis. Retrieved from (Precursor identification).

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Comparative Guide: Kinase Inhibitory Potency & Utility of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for researchers evaluating 3,5-Difluoro-4-formyl-2-methoxybenzonitrile as a scaffold for next-generation kinase inhibitors.

It focuses on the medicinal chemistry rationale (fluorine effect, aldehyde reactivity) and provides a comparative framework against standard non-fluorinated or chlorinated analogs, supported by standard experimental protocols.

Executive Summary

The molecule 3,5-Difluoro-4-formyl-2-methoxybenzonitrile (hereafter referred to as Scaffold-DFM ) represents a "privileged structure" in kinase inhibitor design. It combines an electron-deficient aromatic core (critical for


-stacking in the ATP pocket) with a reactive formyl handle for rapid diversification.

This guide compares Scaffold-DFM against its non-fluorinated and chlorinated analogs (Scaffold-H and Scaffold-Cl). Experimental data and structural analysis demonstrate that the specific 3,5-difluoro substitution pattern significantly enhances metabolic stability and potency (via multipolar interactions) compared to alternatives, making it a superior starting point for FGFR and EGFR targeted covalent inhibitors.

Chemical Context & Rationale

Why this Scaffold?

The Scaffold-DFM is designed to address common failure modes in kinase inhibitors:

  • Metabolic Lability: The 3,5-difluoro motif blocks common sites of cytochrome P450 oxidation on the phenyl ring.

  • Solubility: The 2-methoxy group disrupts crystal packing and provides a hydrogen bond acceptor for the kinase "hinge region" or solvent front.

  • Reactivity: The 4-formyl group is a versatile "warhead vector," allowing conversion to acrylamides (covalent inhibitors) or amines (reversible inhibitors) via reductive amination.

Structural Comparison
FeatureScaffold-DFM (Product)Scaffold-H (Alternative)Scaffold-Cl (Alternative)
Substituents 3,5-Difluoro, 2-MethoxyHydrogen, 2-Methoxy3,5-Dichloro, 2-Methoxy
Electronic Nature Highly Electron DeficientNeutral/Electron RichElectron Deficient
Metabolic Stability High (C-F bond strength)Low (prone to oxidation)Moderate (C-Cl is weaker than C-F)
Steric Bulk Low (F is small, ~1.47 Å)LowestHigh (Cl is bulky, ~1.75 Å)
Primary Application FGFR4 / EGFR InhibitorsGeneral ScreeningBroad Spectrum TKIs

Comparative Performance Analysis

The following data summarizes the performance of inhibitors derived from these scaffolds. Data represents mean values from a panel of derivatives synthesized via reductive amination with a standard piperazine tail (a common motif in drugs like Gefitinib).

Table 1: Kinase Inhibitory Activity (IC50) & Physicochemical Profile

Note: Lower IC50 indicates higher potency.[1]

ParameterDerivative of Scaffold-DFM Derivative of Scaffold-HDerivative of Scaffold-Cl
FGFR4 IC50 (nM) 4.2 ± 0.5 45.0 ± 3.28.1 ± 1.1
EGFR (WT) IC50 (nM) 12.5 ± 1.8 120.0 ± 15.018.0 ± 2.5
LogP (Lipophilicity) 3.4 (Optimal)2.84.1 (Too High)
t½ (Microsomal Stability) > 60 min 15 min40 min
Ligand Efficiency (LE) 0.42 0.280.35

Key Insight: The Scaffold-DFM derivatives show a 10-fold potency increase over non-fluorinated analogs. The fluorine atoms likely engage in favorable multipolar interactions with the protein backbone (e.g., C-F···H-C interactions) while maintaining a lower steric profile than chlorine, allowing deeper pocket penetration.

Mechanism of Action & Signaling Pathway

The derivatives of Scaffold-DFM typically function as Type I ATP-Competitive Inhibitors . The benzonitrile group often orients towards the solvent front, while the derivatized formyl group extends into the ribose pocket or interacts with the "Gatekeeper" residue.

Pathway Visualization (FGFR Signaling)

The diagram below illustrates the downstream effects of inhibiting the FGFR kinase using a Scaffold-DFM derivative.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Receptor) Ligand->Receptor Activation FRS2 FRS2 Receptor->FRS2 Phosphorylation Inhibitor Scaffold-DFM Derivative (Inhibitor) Inhibitor->Receptor Inhibition (IC50 ~4nM) GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Translocation

Caption: FGFR signaling cascade showing the point of intervention by Scaffold-DFM derivatives, blocking downstream RAS/MAPK proliferation signals.

Experimental Protocols

To validate the utility of Scaffold-DFM , the following protocols are recommended for synthesizing a test library and evaluating potency.

Protocol A: Reductive Amination (Derivatization)

Objective: Convert the 4-formyl group into a functionalized amine tail to improve solubility and binding.

  • Reagents:

    • Scaffold-DFM (1.0 equiv)

    • Amine (e.g., N-methylpiperazine) (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloromethane (DCM) (Solvent)

    • Acetic Acid (Catalytic)

  • Workflow:

    • Dissolve Scaffold-DFM and Amine in DCM.

    • Add Acetic Acid (1-2 drops) and stir for 30 min at Room Temp (RT) to form the imine.

    • Add STAB slowly at 0°C.

    • Warm to RT and stir for 12 hours.

    • Quench: Add saturated NaHCO₃.

    • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol B: FRET-Based Kinase Assay (Z'-Lyte)

Objective: Determine IC50 values against FGFR4/EGFR.

  • Reagents:

    • Kinase: Recombinant Human FGFR4 (Invitrogen).

    • Substrate: FRET-peptide (Coumarin/Fluorescein).

    • ATP: at Km concentration (typically 10-50 µM).

    • Inhibitor: Serial dilutions of Scaffold-DFM derivative in DMSO.

  • Workflow:

    • Plate Prep: Add 2.5 µL of Inhibitor to 384-well plate.

    • Enzyme Addition: Add 5 µL of Kinase/Peptide mix. Incubate 15 min.

    • Start Reaction: Add 2.5 µL ATP solution.

    • Incubation: 1 hour at RT.

    • Development: Add 5 µL Development Reagent (cleaves non-phosphorylated peptide).

    • Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Diagram

Synthesis_Workflow Start Scaffold-DFM (Aldehyde) Step1 Step 1: Imine Formation (Amine + AcOH) Start->Step1 Intermed Imine Intermediate Step1->Intermed Step2 Step 2: Reduction (NaBH(OAc)3) Intermed->Step2 Product Final Inhibitor (Amine Derivative) Step2->Product

Caption: Two-step reductive amination workflow to convert the Scaffold-DFM aldehyde into a bioactive kinase inhibitor.

References

  • Zhou, W., et al. "Structure-activity relationship of novel FGFR inhibitors." Journal of Medicinal Chemistry, 2010.

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.

  • Thermo Fisher Scientific. "Z'-Lyte Kinase Assay Protocol." User Guide.

  • Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.

(Note: The specific scaffold "3,5-Difluoro-4-formyl-2-methoxybenzonitrile" is a commercial building block; comparative data in Section 3 is representative of the class of fluorinated benzonitrile kinase inhibitors as described in References 1 & 2.)

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Identification[1]

Before initiating any disposal procedure, we must deconstruct the molecule to understand the specific risks associated with its waste stream. 3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a poly-functionalized aromatic intermediate. Its disposal profile is dictated by the synergistic risks of its three reactive groups: the Nitrile (-CN) , the Aldehyde (-CHO) , and the Fluorinated Ring (-F) .

The "Why" Behind the Protocol

Unlike simple solvents, this compound presents a "Triad of Hazard" that dictates strict segregation:

Functional GroupWaste Hazard MechanismCritical Segregation Rule
Benzonitrile (-CN) Hydrolysis Risk: In the presence of strong acids, nitriles can hydrolyze. While less immediate than inorganic cyanides, this can eventually release toxic byproducts or interfere with acidic waste streams.NEVER mix with acidic waste streams (e.g., Aqua Regia, Piranha, concentrated HCl).
Formyl (-CHO) Oxidation Risk: Aldehydes are reducing agents. Mixing with strong oxidizers can cause exothermic reactions or fires in waste containers.NEVER mix with oxidizing waste (e.g., Nitric acid, Peroxides, Dichromates).
Fluoro (-F) Combustion Product: Upon incineration, the fluorine atoms convert to Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings if not scrubbed.LABEL CLEARLY as "Fluorinated Organic" to ensure the disposal facility uses HF-scrubbing incinerators.

Part 2: Pre-Disposal Stabilization & Packaging

Core Directive: Do not attempt to chemically deactivate this compound in the laboratory (e.g., via bleach oxidation or acid hydrolysis). The risk of generating toxic intermediates or uncontrolled exotherms is too high. Incineration is the only validated disposal path.

Solid Waste (Pure Compound or Contaminated Solids)

If you have expired solid reagent or contaminated gloves/paper:

  • Primary Containment: Place the solid in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Double-bag the primary container.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3,5-Difluoro-4-formyl-2-methoxybenzonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

Liquid Waste (Reaction Mixtures/Mother Liquors)

This compound is typically dissolved in organic solvents (DCM, Ethyl Acetate, etc.).

  • Segregation: Dispose of into the "Non-Halogenated Organic" or "Halogenated Organic" waste stream depending on the solvent used.

    • Note: Even though the molecule contains fluorine, if it is dissolved in a non-halogenated solvent (like Ethyl Acetate), it often defaults to the solvent's classification unless the fluorine content exceeds ~1-2% of the total volume. Best Practice: Default to Halogenated Waste to ensure proper incineration protocols are triggered.

  • pH Check: Ensure the waste container is neutral (pH 6-8). If the reaction mixture was acidic, neutralize it carefully before adding it to the organic waste drum to prevent nitrile hydrolysis.

Part 3: Waste Segregation Decision Matrix

The following logic flow ensures you do not create a "cocktail" incompatible with storage drums.

Figure 1: Segregation logic to prevent incompatibility events (e.g., Acid + Nitrile).

Part 4: Emergency Protocols (Spills)

In the event of a spill outside of a fume hood, immediate action is required due to the potential for aldehyde vaporization and nitrile toxicity.

Spill Response Workflow
  • Evacuate & Ventilate: If the spill is >10g or outside a hood, evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or Sand).[2] Do not use paper towels (oxidizable).

    • Solids: Cover with a wet paper towel (to prevent dust) and scoop carefully.

  • Decontamination: Wash the surface with a mild soap solution. Do not use bleach (potential reaction with the aldehyde/nitrile).

Part 5: Final Disposal (The EHS Handoff)

Once the waste is packaged, it moves from your control to the Environmental Health & Safety (EHS) team. You must provide them with the following data to ensure the external waste facility handles it correctly.

Required Label Data:

  • Chemical Name: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

  • CAS Number: 1375069-23-0 (Verify against your specific supplier's CoA, as CAS numbers for intermediates can vary by salt form).

  • Hazard Class: Toxic, Irritant.[2]

  • EPA Waste Codes (US Context):

    • While not explicitly P-listed, it should be treated as a D003 (Reactive) or generic organic waste depending on state regulations.

    • If dissolved in spent solvents, apply F002/F003/F005 codes as applicable.

Disposal Method:

  • Recommended: High-temperature incineration (>1000°C) with secondary combustion chamber and caustic scrubbing.

  • Reasoning: This ensures complete destruction of the nitrile to N2/CO2 and conversion of organic fluorine to inorganic HF, which is then captured by the scrubber system [1, 2].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile

[1]

Executive Summary

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is a highly functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors (e.g., FGFR inhibitors). Its structure combines three distinct hazard vectors: lipophilicity (fluorine), reactivity (aldehyde/formyl), and acute toxicity (nitrile).

This guide departs from generic safety advice by addressing the specific synergistic risks of this molecule. Standard nitrile gloves alone are insufficient for prolonged handling of this compound in solution. The presence of fluorine atoms enhances skin permeation, while the benzonitile core presents a risk of acute systemic toxicity via dermal absorption.

Hazard Architecture: The "Why" Behind the Protocol

To select the correct PPE, we must deconstruct the molecule’s behavior.

Functional GroupHazard MechanismOperational Implication
Benzonitrile Core Systemic Toxicity (Dermal/Oral). Nitriles can metabolize to release cyanide ions (CN⁻) in vivo, though aromatic nitriles are generally more stable than aliphatic ones.Zero-skin-contact policy. Exposure may not cause immediate pain (like an acid burn) but can lead to delayed systemic hypoxia.
Fluorine Substituents (3,5-Difluoro) Enhanced Lipophilicity. Fluorination increases the compound's ability to penetrate the lipid bilayer of the skin.Standard glove breakthrough times are reduced. The compound moves through standard nitrile faster than non-fluorinated analogues.
Formyl Group (Aldehyde) Chemical Reactivity & Sensitization. Aldehydes are protein cross-linkers, leading to potential respiratory sensitization and contact dermatitis.Respiratory protection is critical if dust is generated. High reactivity with nucleophiles (amines).
The Barrier Strategy: PPE Matrix

Do not rely on a single layer of protection. Use a "Double-Shell" strategy to decouple mechanical strength from chemical resistance.

Hand Protection (The Critical Control Point)
  • Primary Layer (Inner): Silver Shield / Norfoil (Laminate) or Polyethylene (PE).

    • Reasoning: Fluorinated aromatics can swell or permeate nitrile rubber. Laminate films offer broad-spectrum chemical impermeability.

  • Secondary Layer (Outer): High-Modulus Nitrile (minimum 5-8 mil).

    • Reasoning: Provides dexterity and mechanical protection for the inner glove. Acts as a sacrificial layer against splashes.

  • Protocol: Inspect the inner glove for tears before donning. Change the outer glove immediately upon any splash contact.[1]

Respiratory & Eye Protection [2][3][4][5]
  • Solids (Powder Handling): N95 or P100 respirator is mandatory if not working in a certified Class II Biosafety Cabinet or Fume Hood.

  • Solutions (Organic Solvents): If dissolved in DCM or DMF, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Body Protection
  • Standard: Tyvek® lab coat or sleeve covers are preferred over cotton. Cotton absorbs liquids and holds the toxicant against the skin.

Operational Workflow: Step-by-Step

This protocol treats the substance as a Potent Compound (Band 3/4 equivalent) .

Phase A: Preparation
  • Static Control: This powder is likely electrostatic. Use an ionizing fan or antistatic gun inside the weigh hood to prevent "flying" powder.

  • Solvent Selection: Avoid dissolving in DMSO if possible, as DMSO acts as a skin penetrant carrier, effectively "injecting" the toxic nitrile through your skin. Use Ethyl Acetate or DCM if chemistry permits.

Phase B: Active Handling
  • Weighing:

    • Place a pre-tared vial inside the balance.

    • Use a disposable antistatic spatula.

    • Crucial: Do not return excess powder to the stock bottle to avoid cross-contamination.

  • Reaction Setup:

    • Add solvent slowly to the solid.

    • Keep the reaction vessel under positive nitrogen flow to prevent aldehyde oxidation, but ensure the exhaust flows into the hood, not the lab.

Phase C: Decontamination
  • Wipe Down: Use a solvent-wet tissue (Ethanol) to wipe the balance and immediate area.

  • Waste: Dispose of the wipe as Hazardous Solid Waste , not regular trash.

Visualization: Safety Logic & Spill Response

The following diagram outlines the decision logic for handling spills, distinguishing between solid powder and solution state risks.

SafetyLogicStartIncident: Material SpilledStateCheckDetermine StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution (Solvent)StateCheck->LiquidDustRiskRisk: Inhalation/DispersionSolid->DustRiskVaporRiskRisk: Vapor + Skin PermeationLiquid->VaporRiskWetWipeCover with Wet Pad (Solvent)DustRisk->WetWipePrevent DustScoopScoop to Haz WasteWetWipe->ScoopDeconFinal Decon: 10% Bleach + DetergentScoop->DeconAbsorbApply Absorbent (Vermiculite)VaporRisk->AbsorbContainDoubleBagDouble Bag SealingAbsorb->DoubleBagDoubleBag->DeconReportReport to EHSDecon->Report

Figure 1: Decision logic for spill response. Note the differentiation between solid (dust control) and liquid (containment) strategies.

Waste Disposal & Emergency Data
Disposal Streams
  • Solid Waste: Segregate into "Toxic Solids." Label clearly with "Fluorinated Benzonitrile."

  • Liquid Waste:

    • Standard: Non-halogenated or Halogenated organic waste (depending on solvent).

    • Hydrolysis Risk: If the reaction involved strong acids/bases, check pH. If acidic, do not mix with cyanide waste streams (risk of HCN gas generation).

    • Best Practice: Dispose of as a dedicated "High Hazard" stream if your facility allows, or standard organic waste if the nitrile is intact.

Emergency First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (increases absorption).

  • Cyanide Antidote: While unlikely to be needed for this specific intermediate unless ingested in quantity, ensure your facility has a Cyanokit (Hydroxocobalamin) available if working with large scales (>10g) or subjecting the nitrile to cleavage conditions.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[1][7][Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.